N6-Benzyladenosine-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H19N5O4 |
|---|---|
Molecular Weight |
362.39 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2,3,4,5,6-pentadeuteriophenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H19N5O4/c23-7-11-13(24)14(25)17(26-11)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-25H,6-7H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1/i1D,2D,3D,4D,5D |
InChI Key |
MRPKNNSABYPGBF-ULOJILHHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
N6-Benzyladenosine-d5 chemical properties
An In-depth Technical Guide to N6-Benzyladenosine-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the deuterium-labeled form of N6-Benzyladenosine, a synthetic analog of the naturally occurring nucleoside, adenosine (B11128). N6-Benzyladenosine is recognized for its activity as an adenosine receptor agonist and its role as a cytokinin, a class of plant growth hormones.[1][2][3] The incorporation of five deuterium (B1214612) atoms into the benzyl (B1604629) moiety creates a stable, heavier isotopolog, making this compound an ideal internal standard for quantitative mass spectrometry (MS) applications.[2][4] Its use is critical in pharmacokinetic studies, metabolic monitoring, and other bioanalytical assays where precise quantification of the non-labeled compound is required.[4][5]
This guide provides a comprehensive overview of the chemical properties, experimental applications, and biological significance of this compound.
Chemical and Physical Properties
This compound is a white to off-white solid powder.[3] Its key properties are summarized below, with data for its non-deuterated counterpart provided for comparison.
Table 1: General Chemical Properties
| Property | This compound | N6-Benzyladenosine |
| Molecular Formula | C₁₇H₁₄D₅N₅O₄[2] | C₁₇H₁₉N₅O₄[6] |
| Molecular Weight | 362.39 g/mol [2] | 357.36 g/mol [6] |
| CAS Number | Not specified; 4294-16-0 for non-labeled[6] | 4294-16-0[6] |
| Appearance | Solid, White to Off-White Powder[3] | Solid, White to Off-White Powder[3] |
| Purity | ≥98%[7] | ≥99%[8] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 184-186 °C | [9] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | [3] |
| DMSO: 71 mg/mL (198.67 mM) | [8] | |
| Ethanol: 1 mg/mL | [8] | |
| Water: Insoluble | [8] | |
| Storage (Solid) | 2-8°C, under inert gas (Nitrogen) | [3][10] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |
Experimental Protocols
Use as an Internal Standard in LC-MS/MS
This compound is primarily used as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify N6-Benzyladenosine in biological matrices.[4][5] The SIL-IS co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[5]
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of this compound in a suitable organic solvent (e.g., DMSO or Methanol).
-
Prepare a working internal standard solution by diluting the stock solution with an appropriate solvent mixture (e.g., 20% acetonitrile (B52724) in water) to a fixed concentration (e.g., 10-50 ng/mL).[5]
-
-
Sample Preparation (Protein Precipitation & Extraction):
-
To a 100 µL aliquot of the biological sample (e.g., plasma, cell lysate), add 50 µL of the internal standard working solution.
-
Add a precipitation agent, such as 100 µL of acetonitrile containing 0.1% formic acid, to precipitate proteins.[11]
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis. For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.[11][12]
-
-
LC-MS/MS Analysis:
-
Chromatography: Perform chromatographic separation on a C18 column (e.g., 100 x 2.1 mm, 2.6 µm) with a gradient elution.[11]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
A typical gradient might run from 5% to 95% Mobile Phase B over several minutes.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both the analyte (N6-Benzyladenosine) and the internal standard (this compound) using Multiple Reaction Monitoring (MRM).
-
The mass transition for the d5-labeled standard will be shifted by +5 Da compared to the analyte.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in prepared calibration standards.
-
Determine the concentration of N6-Benzyladenosine in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.
-
Caption: Workflow for quantification using a stable isotope-labeled internal standard.
Biological Activity and Signaling Pathways
N6-Benzyladenosine (the non-deuterated parent compound) exhibits a range of biological activities, primarily by interacting with key cellular pathways.
Adenosine Receptor Agonism and Apoptosis Induction
N6-Benzyladenosine is an adenosine receptor agonist that can induce apoptosis and cause cell cycle arrest in the G0/G1 phase in various cancer cell lines.[1][2] The apoptotic mechanism is often mediated through the intrinsic pathway, involving the activation of initiator and executioner caspases.[1] In human leukemia HL-60 cells, it has been shown to activate caspase-9 and caspase-3, key mediators of apoptosis.[1]
Caption: N6-Benzyladenosine-induced intrinsic apoptosis pathway.
Inhibition of the Mevalonate (B85504) Pathway
Recent studies have demonstrated that N6-Benzyladenosine and its analogs can exert anti-cancer effects by targeting the mevalonate pathway.[13][14] Specifically, it acts as an inhibitor of Farnesyl Pyrophosphate Synthase (FPPS), a critical enzyme in the pathway responsible for synthesizing isoprenoids.[1][13] Isoprenoids like farnesyl pyrophosphate are essential for the post-translational modification (prenylation) of small GTPases such as Ras, which are crucial for cell signaling, proliferation, and survival. Inhibition of FPPS disrupts these processes, leading to anti-proliferative and pro-apoptotic effects in cancer cells, particularly in gliomas.[1][14]
Caption: Logical flow of FPPS inhibition by N6-Benzyladenosine.
Conclusion
This compound is an indispensable tool for researchers in drug development and bioanalysis. Its chemical properties make it an excellent internal standard for the accurate quantification of N6-Benzyladenosine. Understanding the biological activities of the parent compound, including its roles in inducing apoptosis and inhibiting the mevalonate pathway, provides a crucial context for its application in pharmacological and cancer research. The protocols and pathways detailed in this guide offer a foundational resource for professionals utilizing this compound in their work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. N6-BENZYLADENOSINE CAS-no-4294-16-0 - Career Henan Chemical Co. [coreychem.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyladenosine | C17H19N5O4 | CID 92208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N6-Benzyladenosine, Purity≥98% - CD BioGlyco [bioglyco.com]
- 8. selleckchem.com [selleckchem.com]
- 9. N6-BENZYLADENOSINE | 4294-16-0 [amp.chemicalbook.com]
- 10. N6-Benzyladenosine | 4294-16-0 | NB06325 | Biosynth [biosynth.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. dshs-koeln.de [dshs-koeln.de]
- 13. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs [lirias.kuleuven.be]
- 14. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Deuterated N6-Benzyladenosine for Research Applications
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of deuterated N6-benzyladenosine, a crucial tool for researchers in drug development and metabolic studies. The strategic incorporation of deuterium (B1214612) into the N6-benzyl moiety enhances the metabolic stability of the molecule, making it an invaluable internal standard for pharmacokinetic studies and a more robust therapeutic candidate. This document outlines a validated synthetic protocol, expected analytical data, and the biological context of N6-benzyladenosine's mechanism of action, specifically its role in the induction of apoptosis and inhibition of the mevalonate (B85504) pathway. Detailed experimental workflows and signaling pathway diagrams are provided to support researchers in the practical application and understanding of this compound.
Introduction
N6-Benzyladenosine (N6-BA) is a synthetic cytokinin, a class of plant hormones that also exhibits significant biological activity in mammalian cells. It is an agonist of adenosine (B11128) receptors and has been investigated for its anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] The therapeutic potential of N6-BA is often limited by its in vivo metabolic susceptibility. A common strategy to overcome this limitation is selective deuteration, the replacement of hydrogen atoms with their stable isotope, deuterium.
The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. By deuterating the benzyl (B1604629) group of N6-benzyladenosine, particularly at metabolically vulnerable positions, the resulting molecule, N6-(benzyl-d7)adenosine, is expected to have a longer biological half-life and improved pharmacokinetic profile. This makes it an ideal internal standard for mass spectrometry-based quantification of the non-deuterated drug and a potentially more stable therapeutic agent.
This guide details a practical and efficient synthetic route to N6-(benzyl-d7)adenosine, starting from commercially available deuterated precursors.
Synthesis of N6-(benzyl-d7)adenosine
The most direct and efficient method for the synthesis of N6-(benzyl-d7)adenosine is the nucleophilic aromatic substitution reaction between 6-chloropurine-9-riboside and the commercially available deuterated benzylamine, benzyl-d7-amine (B1525627). This approach avoids complex deuteration reactions on advanced intermediates and ensures high isotopic incorporation in the final product.
Materials and Reagents
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier Example |
| 6-Chloropurine-9-riboside | C10H11ClN4O4 | 286.67 | 2004-06-3 | Sigma-Aldrich |
| Benzyl-d7-amine | C7D7H2N | 114.20 | 167750-79-0 | LGC Standards |
| Triethylamine (B128534) (TEA) | C6H15N | 101.19 | 121-44-8 | Sigma-Aldrich |
| n-Butanol | C4H10O | 74.12 | 71-36-3 | Sigma-Aldrich |
| Diethyl Ether | C4H10O | 74.12 | 60-29-7 | Sigma-Aldrich |
Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of N6-substituted adenosine analogs.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropurine-9-riboside (1.0 mmol, 286.7 mg).
-
Addition of Reagents: To the flask, add n-butanol (20 mL), triethylamine (1.67 mmol, 0.23 mL), and benzyl-d7-amine (1.33 mmol, 151.8 mg).
-
Reaction: The reaction mixture is stirred and heated to 90°C. The reaction is maintained at this temperature for 4 hours.
-
Cooling and Precipitation: After 4 hours, the heating is removed, and the mixture is allowed to cool to room temperature. The flask is then placed in a freezer at -5°C overnight to facilitate the precipitation of the product.
-
Isolation: The resulting white solid is collected by vacuum filtration.
-
Washing and Purification: The collected solid is washed sequentially with cold n-butanol (2 x 5 mL), cold distilled water (2 x 5 mL), and finally with diethyl ether (2 x 5 mL) to remove residual impurities and solvents.
-
Drying: The purified N6-(benzyl-d7)adenosine is dried under vacuum to yield a white solid. For higher purity, the product can be further purified using reversed-phase C18 column chromatography.[3]
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of N6-Benzyladenosine-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the mechanism of action of N6-Benzyladenosine. The deuterated form, N6-Benzyladenosine-d5, is functionally identical to its parent compound in terms of its pharmacodynamics. Deuteration is a common strategy in drug development to favorably alter pharmacokinetic properties, primarily by slowing metabolic degradation, without impacting the core mechanism of action. Therefore, this guide focuses on the well-established activities of N6-Benzyladenosine, which are directly applicable to the d5 variant. N6-Benzyladenosine is a multifaceted molecule exhibiting a range of biological activities, from its classical role as a plant cytokinin to its more recently explored anti-neoplastic properties in mammalian cells. Its primary mechanisms in mammalian systems revolve around the modulation of adenosine (B11128) signaling pathways and the induction of apoptosis.
Core Mechanisms of Action in Mammalian Cells
N6-Benzyladenosine exerts its primary effects on mammalian cells through two interconnected pathways: the modulation of adenosine levels via enzyme inhibition and direct interaction with adenosine receptors. These actions trigger downstream signaling cascades that lead to cell cycle arrest and programmed cell death.
Modulation of Adenosine Signaling
A pivotal aspect of N6-Benzyladenosine's mechanism is its interference with adenosine metabolism. It acts as a competitive inhibitor of Adenosine Kinase (ADK), the primary enzyme responsible for phosphorylating adenosine to adenosine monophosphate (AMP)[1][2]. By inhibiting ADK, N6-Benzyladenosine effectively increases the intracellular and extracellular concentrations of adenosine[1]. This elevated adenosine level is crucial, as adenosine is a potent signaling molecule that interacts with four G-protein coupled adenosine receptor subtypes (A1, A2A, A2B, A3) to modulate a wide array of physiological processes.
The compound is also described as an adenosine receptor agonist itself and an inhibitor of adenosine deaminase (ADA) in certain contexts, further contributing to the potentiation of adenosine signaling[3][4].
Induction of Apoptosis
A major consequence of N6-Benzyladenosine treatment in neoplastic cells is the robust induction of apoptosis[5]. This process is characterized by classic morphological changes, including chromatin condensation, the formation of apoptotic bodies, and the cleavage of DNA into nucleosomal fragments in a dose-dependent manner[6]. The apoptotic cascade initiated by N6-Benzyladenosine is dependent on the activation of specific caspases. Studies have shown that its pro-apoptotic effect is linked to the activation of initiator caspase-9 and executioner caspase-3, indicating the involvement of the intrinsic mitochondrial pathway of apoptosis[6][7].
Cell Cycle Arrest and Cytoskeletal Disruption
In addition to inducing apoptosis, N6-Benzyladenosine can halt the proliferation of cancer cells by arresting the cell cycle in the G0/G1 phase[3][5][6]. This prevents cells from entering the synthesis (S) phase, thereby inhibiting replication. Early events following exposure to the compound include significant alterations in cell morphology and the disorganization of the actin cytoskeleton[5]. It is hypothesized that this cytoskeletal rearrangement may be a trigger for the subsequent cell cycle arrest and apoptosis[5].
Other Mechanisms
In specific cellular contexts, other mechanisms have been identified. In glioma cells, N6-Benzyladenosine has been shown to exert anti-tumor activity by interfering with the mevalonate (B85504) pathway and inhibiting Farnesyl pyrophosphate synthase (FPPS)[6][8]. Furthermore, as a synthetic cytokinin, its primary activity in plant biology is the interaction with and activation of cytokinin receptors (e.g., AHK2, AHK3, CRE1/AHK4), which regulate plant growth and development[9][10][11].
Quantitative Data Summary
The following table summarizes the available quantitative data for N6-Benzyladenosine and its derivatives. Data for the specific interaction with human adenosine kinase is limited in the public literature, highlighting an area for further investigation.
| Compound/Derivative | Target | Assay Type | Value | Cell/Organism System |
| N6-Benzyladenosine | Adenosine Kinase (ADK) | Binding Affinity | Apparent Km = 179.8 µM | Toxoplasma gondii |
| 5'-N-Methyl-N6-(3-iodobenzyl)adenosine | A3 Adenosine Receptor | Radioligand Binding | Ki = 1.1 nM | Rat Brain |
| 5'-(N-Methylcarboxamido)-N6-benzyladenosine | A3 Adenosine Receptor | Radioligand Binding | 37-56-fold selective | Rat Brain |
Note: Km (Michaelis constant) is often used as an approximation of binding affinity in enzyme kinetics. Ki (inhibition constant) represents the concentration required to produce half-maximum inhibition.[6][8][12]
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: N6-Benzyladenosine inhibits ADK, causing adenosine to accumulate and activate apoptotic signaling.
References
- 1. Adenosine Kinase Assay Kit [novocib.com]
- 2. ADK Assay Kit - Creative BioMart [creativebiomart.net]
- 3. N6-BENZYLADENOSINE CAS-no-4294-16-0 - Career Henan Chemical Co. [coreychem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Caspase inhibition and N6-benzyladenosine-induced apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. goldbio.com [goldbio.com]
- 12. Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
N6-Benzyladenosine: A Technical Guide to its Function as a Cytokinin Analog for Researchers and Drug Development Professionals
Abstract
N6-Benzyladenosine (6-BAP), a synthetic analog of the naturally occurring plant hormone cytokinin, plays a pivotal role in the regulation of plant growth and development. Its ability to mimic endogenous cytokinins allows for the manipulation of various physiological processes, including cell division, differentiation, and senescence. Beyond its applications in agriculture and horticulture, N6-Benzyladenosine has garnered significant interest in biomedical research for its potential as an anti-cancer agent, demonstrating cytotoxic effects in various cancer cell lines. This technical guide provides an in-depth overview of N6-Benzyladenosine, focusing on its mechanism of action as a cytokinin analog, its interaction with cytokinin signaling pathways, and its broader biological effects. Detailed experimental protocols for key assays, quantitative data on its biological activity, and visual representations of relevant pathways and workflows are presented to support researchers, scientists, and drug development professionals in their exploration of this multifaceted molecule.
Introduction
Cytokinins are a class of plant hormones that, in conjunction with auxins, regulate a wide array of developmental processes, from seed germination to leaf senescence. N6-Benzyladenosine is a synthetic cytokinin that belongs to the N6-substituted adenine (B156593) derivatives, a group that also includes naturally occurring cytokinins like zeatin and isopentenyladenine. Its structural similarity to endogenous cytokinins allows it to bind to and activate cytokinin receptors, thereby initiating a signaling cascade that leads to the modulation of gene expression and subsequent physiological responses.
In recent years, the therapeutic potential of N6-Benzyladenosine has been increasingly recognized. Studies have shown that it can induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting its potential as a lead compound in the development of novel anti-cancer drugs.[1] This guide aims to provide a comprehensive technical resource on N6-Benzyladenosine, covering its fundamental biology as a cytokinin analog and its emerging applications in biomedical research.
Mechanism of Action as a Cytokinin Analog
The biological activity of N6-Benzyladenosine stems from its ability to interact with the cytokinin signaling pathway, a multi-step phosphorelay system analogous to two-component signaling systems found in bacteria.
The Cytokinin Signaling Pathway
The canonical cytokinin signaling pathway is initiated by the binding of a cytokinin, such as N6-Benzyladenosine, to the extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of transmembrane histidine kinase receptors. In the model plant Arabidopsis thaliana, there are three primary cytokinin receptors: ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and AHK4 (also known as CRE1/WOL).[2]
Upon ligand binding, the receptor undergoes a conformational change, leading to the autophosphorylation of a conserved histidine residue within its cytoplasmic kinase domain. This phosphate (B84403) group is then transferred to a conserved aspartate residue in the receptor's receiver domain. Subsequently, the phosphate is relayed to a group of shuttle proteins called ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs), which translocate from the cytoplasm to the nucleus.
In the nucleus, the phosphorylated AHPs transfer the phosphate group to the receiver domains of ARABIDOPSIS RESPONSE REGULATORS (ARRs). There are two main types of ARRs: Type-B and Type-A. Phosphorylation of Type-B ARRs, which are transcription factors, activates them to bind to promoter regions of cytokinin-responsive genes and induce their transcription. Among the genes upregulated by Type-B ARRs are the Type-A ARRs. Type-A ARRs, in turn, act as negative regulators of the signaling pathway, creating a feedback loop to attenuate the cytokinin response.
Quantitative Data on Biological Activity
The biological activity of N6-Benzyladenosine has been quantified in various assays, both in plant systems and in the context of its anti-cancer properties.
Cytokinin Activity in Plant Bioassays
The cytokinin activity of N6-Benzyladenosine is often assessed using classic plant bioassays that measure physiological responses known to be regulated by cytokinins.
| Bioassay | Plant Species | Measured Parameter | N6-Benzyladenosine Concentration | Result | Reference |
| Tobacco Callus | Nicotiana tabacum | Callus Growth (Fresh Weight) | 0.1 - 1.0 mg/L | Promotes callus proliferation | [3][4] |
| Chlorophyll (B73375) Retention | Bryum argenteum | Chlorophyll Content | 0.001 - 10 µM | Increases chlorophyll retention | [5] |
| Cucumber Cotyledon | Cucumis sativus | Cotyledon Expansion and Chlorophyll Content | 100 µM | Enhances cotyledon growth and greening |
Anti-Cancer Activity
The cytotoxic effects of N6-Benzyladenosine and its derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | N6-Benzyladenosine Derivative | IC50 (µM) | Reference |
| HOS | Human Osteosarcoma | [FeCl3(L8)2] (L8 = N6-(4-fluorobenzyl)adenosine) | 8.0 | [6] |
| K562 | Human Myelogenous Leukemia | [FeCl3(L8)2] (L8 = N6-(4-fluorobenzyl)adenosine) | 9.0 | [6] |
| MCF7 | Human Breast Adenocarcinoma | [FeCl3(L8)2] (L8 = N6-(4-fluorobenzyl)adenosine) | 16.0 | [6] |
| T24 | Bladder Carcinoma | N6-Benzyladenosine | Induces G0/G1 arrest and apoptosis | [1] |
| HL-60 | Human Promyelocytic Leukemia | N6-Benzyladenosine | Induces apoptosis | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.
Receptor Binding Affinity
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of N6-Benzyladenosine.
Tobacco Callus Bioassay for Cytokinin Activity
This bioassay is a classic method to assess the ability of a compound to induce cell division and proliferation in plant tissue culture.
Materials:
-
Tobacco (Nicotiana tabacum) leaf explants
-
Murashige and Skoog (MS) basal medium
-
Agar
-
Auxin (e.g., α-naphthaleneacetic acid, NAA)
-
N6-Benzyladenosine (and other cytokinins for comparison)
-
Sterile petri dishes or culture vessels
-
Sterile water
-
Ethanol (B145695) (70%)
-
Mercuric chloride (0.1%) or commercial bleach solution
-
Laminar flow hood
-
Incubator or growth chamber (25 ± 2°C, with or without light depending on the specific protocol)
Procedure:
-
Explant Preparation:
-
Excise young, healthy leaves from a tobacco plant.
-
Surface sterilize the leaves by washing with tap water, followed by a brief immersion in 70% ethanol, and then a 5-10 minute soak in a 0.1% mercuric chloride solution or a 10-20% commercial bleach solution.
-
Rinse the leaves 3-4 times with sterile distilled water inside a laminar flow hood.
-
Cut the sterilized leaves into small explants (approximately 1 cm²).
-
-
Media Preparation:
-
Prepare MS basal medium supplemented with 3% (w/v) sucrose and 0.8% (w/v) agar.
-
Adjust the pH of the medium to 5.8 before autoclaving.
-
After autoclaving and cooling to about 50-60°C, add the filter-sterilized auxin (e.g., 1.0 mg/L NAA) and various concentrations of N6-Benzyladenosine (e.g., 0.1, 0.5, 1.0, 2.0 mg/L) to the molten medium. A control medium without any cytokinin should also be prepared.
-
Pour the medium into sterile petri dishes.
-
-
Inoculation and Incubation:
-
Place one leaf explant onto the surface of the solidified medium in each petri dish.
-
Seal the petri dishes with parafilm.
-
Incubate the cultures at 25 ± 2°C in the dark or under a 16-hour photoperiod, depending on the specific experimental design.
-
-
Data Collection and Analysis:
-
After 4-6 weeks, observe the callus formation from the explants.
-
Measure the fresh weight of the callus.
-
Compare the callus growth in the presence of different concentrations of N6-Benzyladenosine to the control.
-
Chlorophyll Retention Bioassay
This assay measures the ability of cytokinins to delay senescence, a process characterized by the degradation of chlorophyll.
Materials:
-
Mature leaves from a suitable plant species (e.g., oat, wheat, barley, or the moss Bryum argenteum)
-
N6-Benzyladenosine solutions of varying concentrations
-
Control solution (e.g., water or a buffer)
-
Petri dishes lined with filter paper
-
Ethanol (80%) or N,N-dimethylformamide (DMF) for chlorophyll extraction
-
Spectrophotometer
-
Dark incubation chamber
Procedure:
-
Leaf Preparation:
-
Excise mature, healthy leaves or leaf segments of a uniform size.
-
Float the leaves on the test solutions (different concentrations of N6-Benzyladenosine and a control) in petri dishes lined with moist filter paper.
-
-
Incubation:
-
Incubate the petri dishes in the dark at room temperature for a specified period (e.g., 48-72 hours).
-
-
Chlorophyll Extraction:
-
After the incubation period, blot the leaves dry and record their fresh weight.
-
Extract the chlorophyll by incubating the leaves in a known volume of 80% ethanol or DMF in the dark until the tissue is completely bleached.
-
-
Spectrophotometric Analysis:
-
Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm (for ethanol extraction) or 647 nm and 664.5 nm (for DMF extraction).
-
Calculate the total chlorophyll concentration using the following equations:
-
For 80% Ethanol: Total Chlorophyll (µg/mL) = (20.2 x A645) + (8.02 x A663)
-
For DMF: Total Chlorophyll (µg/mL) = (17.90 x A647) + (8.08 x A664.5)
-
-
-
Data Analysis:
-
Express the chlorophyll content per unit of fresh weight.
-
Compare the chlorophyll retention in leaves treated with N6-Benzyladenosine to the control leaves.
-
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
N6-Benzyladenosine stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Multi-well spectrophotometer (plate reader)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of N6-Benzyladenosine in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of N6-Benzyladenosine. Include a vehicle control (medium with the same concentration of the solvent used to dissolve N6-Benzyladenosine).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of N6-Benzyladenosine relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the N6-Benzyladenosine concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Broader Biological Effects and Applications
Beyond its role as a classic cytokinin in plants, N6-Benzyladenosine exhibits a range of other biological activities that are of interest to researchers in various fields.
Regulation of Gene Expression
As a cytokinin analog, N6-Benzyladenosine ultimately exerts its effects by modulating the expression of a wide range of genes. In plants, these include genes involved in cell cycle progression, chloroplast development, and nutrient assimilation. In the context of its anti-cancer activity, N6-Benzyladenosine has been shown to affect the expression of genes involved in cell cycle control and apoptosis. For instance, it can induce cell cycle arrest in the G0/G1 phase, which is often associated with changes in the expression of cyclins and cyclin-dependent kinases (CDKs).[1][9]
Applications in Drug Development
The demonstrated cytotoxicity of N6-Benzyladenosine against various cancer cell lines has positioned it as a promising scaffold for the development of new anti-cancer drugs.[6] Its ability to induce apoptosis, a programmed cell death mechanism that is often dysregulated in cancer, makes it an attractive therapeutic target. Further research into the structure-activity relationships of N6-Benzyladenosine derivatives is ongoing to develop analogs with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
N6-Benzyladenosine is a versatile molecule with significant implications for both plant biology and biomedical research. As a potent cytokinin analog, it serves as an invaluable tool for studying and manipulating plant growth and development. Furthermore, its emerging role as an anti-cancer agent highlights its potential for therapeutic applications. This technical guide has provided a comprehensive overview of the core aspects of N6-Benzyladenosine, from its mechanism of action and quantitative biological activity to detailed experimental protocols. It is hoped that this resource will facilitate further research into this fascinating compound and accelerate its translation into practical applications in agriculture and medicine.
References
- 1. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The specificity of cytokinin signalling in Arabidopsis thaliana is mediated by differing ligand affinities and expression profiles of the receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting CDK6 in cancer: State of the art and new insights - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship of N6-Benzyladenosine derivatives
An In-depth Technical Guide on the Structure-Activity Relationship of N6-Benzyladenosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of N6-benzyladenosine derivatives, a class of molecules with diverse biological activities and significant therapeutic potential. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
N6-benzyladenosine and its derivatives are synthetic analogues of naturally occurring cytokinins that have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological effects. These compounds have been investigated for their potent activities as adenosine (B11128) receptor agonists, anticancer agents, and antiviral therapeutics.[1][2] The versatility of the N6-benzyladenosine scaffold allows for systematic modifications, providing a rich platform for exploring SAR and optimizing for potency, selectivity, and pharmacokinetic properties. This document summarizes key quantitative SAR data, details relevant experimental methodologies, and illustrates the underlying biological pathways.
Quantitative Structure-Activity Relationship Data
The biological activity of N6-benzyladenosine derivatives is highly dependent on the nature and position of substituents on both the benzyl (B1604629) ring and the adenosine core. The following tables summarize quantitative data from key studies, providing a comparative view of how structural modifications influence activity.
Adenosine A3 Receptor Agonists
Modifications at the N6-benzyl and 5'-uronamide positions have been systematically explored to develop potent and selective agonists for the A3 adenosine receptor, a G protein-coupled receptor implicated in various physiological and pathological processes.
| Compound | R (Benzyl Substitution) | A1 Ki (nM) | A2a Ki (nM) | A3 Ki (nM) | A1/A3 Selectivity | A2a/A3 Selectivity |
| 1 | H | 250 | 1400 | 28 | 8.9 | 50 |
| 2 | 3-NO2 | 110 | 1200 | 3.5 | 31 | 340 |
| 3 | 4-NO2 | 160 | 1100 | 4.5 | 36 | 240 |
| 4 | 3-Iodo | 55 | 670 | 1.1 | 50 | 610 |
| 5 | 4-Methoxy | 780 | 3400 | 15 | 52 | 230 |
| 6 | 4-Sulfo | >10000 | >10000 | 240 | >42 | >42 |
Data extracted from a study on N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists.[3][4]
Anticancer Activity
N6-benzyladenosine derivatives have demonstrated significant antiproliferative effects in various cancer cell lines. Their anticancer activity is often associated with the induction of apoptosis and cell cycle arrest.[1]
| Compound | Substitution | Cell Line | IC50 (µM) |
| N6-benzyladenosine | Unsubstituted | Human osteosarcoma (HOS) | > 50 |
| N6-(4-fluorobenzyl)adenosine | 4-Fluoro | Human osteosarcoma (HOS) | 8.0 |
| N6-(4-fluorobenzyl)adenosine | 4-Fluoro | Human myelogenous leukemia (K562) | 9.0 |
| N6-(4-fluorobenzyl)adenosine | 4-Fluoro | Human adenocarcinoma (MCF7) | 16.0 |
| 2-amino-6-p-nitrobenzylaminopurine | 2-Amino, 4-Nitro | L1210 Leukemia | More active than N6-benzyladenosine |
| N6-p-nitrobenzyladenosine | 4-Nitro | L1210 Leukemia | As active as N6-benzyladenosine |
| N6-p-fluorobenzyladenosine | 4-Fluoro | L1210 Leukemia | As active as N6-benzyladenosine |
Data compiled from studies on the antitumor activity of N6-benzyladenosine derivatives.[5]
Antiviral Activity
Recent studies have highlighted the potential of N6-benzyladenosine derivatives as potent antiviral agents, particularly against flaviviruses such as the Tick-borne encephalitis virus (TBEV).
| Compound | Benzyl Substitution | TBEV EC50 (µM) | YFV EC50 (µM) | WNV EC50 (µM) | Cytotoxicity (CC50, µM) |
| N6-benzyladenosine | Unsubstituted | >25 | >25 | >25 | >25 |
| Derivative 1 | Elongated lipophilic substituent | Micromolar range | Micromolar range | Micromolar range | > Detection limit |
| Derivative 2 | Bulky lipophilic substituent | Micromolar range | Micromolar range | Micromolar range | > Detection limit |
Qualitative data suggests that elongation of the N6-benzyladenosine scaffold with lipophilic groups leads to potent antiflaviviral activity.[2]
Adenosine Deaminase Inhibition
Certain N6-benzyladenosine derivatives act as inhibitors of adenosine deaminase (ADA), an enzyme involved in purine (B94841) metabolism.
| Compound | Substitution | Inhibition Type | Ki (µM) |
| N6-p-Nitrobenzyladenosine | 4-Nitro | Competitive | 65 |
| 2'-deoxy-N6-p-Nitrobenzyladenosine | 4-Nitro (on 2'-deoxyadenosine) | Competitive | 22 |
| 2-amino-N6-p-nitrobenzyladenine | 2-Amino, 4-Nitro | Noncompetitive | - |
Data from a study on the synthesis and biological activities of N6-(nitro- and -aminobenzyl)adenosines.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section provides an overview of key experimental protocols cited in the literature for evaluating the biological activity of N6-benzyladenosine derivatives.
Radioligand Binding Assay for Adenosine Receptors
This protocol is used to determine the binding affinity (Ki) of compounds for adenosine receptors.
Objective: To measure the displacement of a radiolabeled ligand from adenosine receptors by N6-benzyladenosine derivatives.
Materials:
-
Cell membranes expressing the target adenosine receptor (e.g., rat brain cortical membranes for A1, striatal membranes for A2a, or CHO cells transfected with A3).
-
Radioligand (e.g., [3H]CGS 21680 for A2a, [125I]AB-MECA for A3).
-
Test compounds (N6-benzyladenosine derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known ligand (for non-specific binding), or the test compound.
-
Incubate the mixture at room temperature for a specified period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of N6-benzyladenosine derivatives on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
96-well plates.
-
Test compounds (N6-benzyladenosine derivatives).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl).
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Adenosine Deaminase (ADA) Activity Assay
This assay measures the inhibitory effect of N6-benzyladenosine derivatives on the enzymatic activity of ADA.
Objective: To determine the inhibition constant (Ki) of compounds against ADA.
Materials:
-
Purified adenosine deaminase.
-
Adenosine (substrate).
-
Test compounds (N6-benzyladenosine derivatives).
-
Buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing the buffer, ADA, and the test compound at various concentrations.
-
Initiate the reaction by adding adenosine.
-
Monitor the decrease in absorbance at 265 nm over time, which corresponds to the conversion of adenosine to inosine.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the mode of inhibition (e.g., competitive, noncompetitive) by analyzing Lineweaver-Burk or Dixon plots.
-
Calculate the Ki value based on the type of inhibition and the changes in Km and/or Vmax.
Antiviral Plaque Reduction Assay
This assay is used to evaluate the ability of N6-benzyladenosine derivatives to inhibit the replication of viruses.
Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Host cell line permissive to the virus (e.g., Vero cells).
-
Virus stock of known titer.
-
Cell culture medium.
-
Test compounds (N6-benzyladenosine derivatives).
-
Overlay medium (e.g., medium containing agarose (B213101) or methylcellulose).
-
Staining solution (e.g., crystal violet).
Procedure:
-
Seed host cells in multi-well plates and grow to confluence.
-
Infect the cell monolayers with a standardized amount of virus in the presence of various concentrations of the test compound.
-
After an adsorption period, remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Fix the cells and stain with a staining solution to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.
Signaling Pathways and Mechanisms of Action
N6-benzyladenosine derivatives exert their biological effects through various mechanisms, including the modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Adenosine Receptor Signaling
As agonists of adenosine receptors, particularly the A3 subtype, N6-benzyladenosine derivatives can trigger a cascade of intracellular events. A3 receptor activation is typically coupled to Gi proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream effectors such as protein kinase A (PKA) and ion channels.
Induction of Apoptosis in Cancer Cells
A key mechanism of the anticancer activity of N6-benzyladenosine derivatives is the induction of programmed cell death, or apoptosis. This process involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program.
Inhibition of the Mevalonate (B85504) Pathway
Some N6-benzyladenosine derivatives have been shown to exert their anti-glioma effects by interfering with the mevalonate pathway through the inhibition of Farnesyl Pyrophosphate Synthase (FPPS). This pathway is crucial for the synthesis of cholesterol and isoprenoids, which are essential for cell growth and proliferation.
Conclusion
The N6-benzyladenosine scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable diversity of biological activities. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modification in tuning the potency and selectivity of these compounds for various therapeutic targets. The detailed experimental protocols and elucidated signaling pathways provide a solid foundation for future research and development efforts aimed at translating the therapeutic potential of N6-benzyladenosine derivatives into novel clinical applications. Further exploration of this chemical space is warranted to uncover new therapeutic agents with improved efficacy and safety profiles.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. abcam.cn [abcam.cn]
- 3. protocols.io [protocols.io]
- 4. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
N6-Benzyladenosine-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N6-Benzyladenosine-d5, a deuterated analog of the adenosine (B11128) receptor agonist N6-Benzyladenosine. This guide is intended for researchers in pharmacology, cell biology, and drug development, offering comprehensive information on suppliers, purity, and key experimental applications.
Supplier and Purity Information
This compound is a specialized research chemical. The primary supplier identified is MedChemExpress. While a specific Certificate of Analysis for the deuterated form was not publicly available, the purity of the non-deuterated analog from the same supplier is typically high, providing a benchmark for expected quality. Purity is commonly assessed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS), with structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy.
| Supplier | Product Name | Catalog Number | Stated Purity | Analytical Methods Cited |
| MedChemExpress | This compound | HY-N7844S | >98% (typical) | HPLC, LCMS, ¹H NMR |
| (Representative) | (Non-deuterated) | HY-N7844 | 99.72% | HPLC, LCMS, ¹H NMR |
Note: Data for the non-deuterated form is provided as a representative example of product quality from the same supplier.
Core Applications in Research
N6-Benzyladenosine is a versatile molecule utilized in various research contexts, primarily due to its activity as an adenosine receptor agonist. Its deuterated form, this compound, is particularly valuable in studies requiring mass spectrometry-based detection, such as pharmacokinetic and metabolic stability assays, where it can be used as an internal standard.
Key research applications include the study of:
-
Apoptosis: N6-Benzyladenosine has been shown to induce programmed cell death in various cancer cell lines.
-
Cell Cycle Arrest: It can halt the cell cycle at the G0/G1 phase, preventing cell proliferation.
-
Adenosine Receptor Signaling: As an agonist, it is used to probe the function of adenosine receptors and their downstream signaling pathways.
Key Signaling Pathways
N6-Benzyladenosine exerts its biological effects through the modulation of specific signaling pathways. The following diagrams illustrate the primary pathways influenced by this compound.
Adenosine Receptor Signaling
N6-Benzyladenosine acts as an agonist at adenosine receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors can lead to a variety of downstream effects depending on the receptor subtype (A1, A2A, A2B, A3) and the G-protein they are coupled to. For instance, A1 and A3 receptors are often coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels.[1][2]
Caption: Adenosine Receptor Signaling Pathway.
Intrinsic Apoptosis Pathway
N6-Benzyladenosine has been demonstrated to induce apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the activation of initiator caspase-9, which in turn activates executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[3][4]
Caption: Intrinsic Apoptosis Pathway.
G0/G1 Cell Cycle Arrest
N6-Benzyladenosine can induce a halt in the cell cycle at the G0/G1 checkpoint. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, which inactivate the cyclin-CDK complexes responsible for progression into the S phase.[5][6]
Caption: G0/G1 Cell Cycle Arrest Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments involving N6-Benzyladenosine.
Caspase-3/9 Activity Assay (Fluorometric)
This protocol is designed to quantify the activity of caspase-3 and caspase-9 in cell lysates following treatment with N6-Benzyladenosine.
Materials:
-
Cell line of interest (e.g., HL-60)
-
N6-Benzyladenosine
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Fluorogenic caspase-3 substrate (Ac-DEVD-AFC)
-
Fluorogenic caspase-9 substrate (Ac-LEHD-AFC)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission: ~400 nm/~505 nm)
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat cells with various concentrations of N6-Benzyladenosine (and a vehicle control) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Following treatment, collect both adherent and floating cells and centrifuge at 500 x g for 5 minutes. Wash the cell pellet with ice-cold PBS. Resuspend the pellet in ice-cold lysis buffer and incubate on ice for 15-20 minutes.
-
Lysate Preparation: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
Caspase Assay: In a 96-well black microplate, add 50 µg of protein lysate to each well and adjust the volume with lysis buffer. Add the caspase-3 or caspase-9 substrate to a final concentration of 50 µM.
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the fluorescence using a microplate reader.
-
Data Analysis: Normalize the fluorescence readings to the protein concentration. Express the results as a fold-change in caspase activity relative to the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing cell cycle distribution after N6-Benzyladenosine treatment using propidium (B1200493) iodide (PI) staining.
Materials:
-
Cell line of interest
-
N6-Benzyladenosine
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with N6-Benzyladenosine as described in the caspase activity assay protocol.
-
Cell Harvesting: Collect cells by trypsinization (for adherent cells) or centrifugation.
-
Fixation: Wash the cells with PBS and resuspend the pellet in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Gate on the single-cell population and acquire data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Logical Workflow for Supplier Selection
The selection of a suitable supplier for a critical research compound like this compound involves several key considerations.
Caption: Supplier Selection Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are caspase 9 activators and how do they work? [synapse.patsnap.com]
- 5. A reversible, p53-dependent G0/G1 cell cycle arrest induced by ribonucleotide depletion in the absence of detectable DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of G1-phase cell cycle arrest and apoptosis pathway in MDA-MB-231 human breast cancer cells by sulfated polysaccharide extracted from Laurencia papillosa - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of N6-Benzyladenosine in Cell Culture: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Benzyladenosine (N6-BAP), a synthetic cytokinin, has garnered significant interest in the scientific community for its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. Understanding its metabolic fate within a cellular environment is paramount for elucidating its mechanism of action, optimizing its therapeutic potential, and developing novel drug candidates. This technical guide provides a comprehensive overview of the metabolic pathways of N6-Benzyladenosine in cell culture, detailing its enzymatic conversion, downstream signaling effects, and methodologies for its study.
Metabolic Fate of N6-Benzyladenosine
The cellular metabolism of N6-Benzyladenosine primarily involves its conversion into several key metabolites. While in vivo studies in rats have identified N6-benzyladenine, adenine, and uric acid as urinary metabolites, in vitro studies with cell cultures, such as HeLa cells, have confirmed the conversion of N6-Benzyladenosine to N6-benzyladenine.[1] The primary enzymatic pathways responsible for this metabolism are phosphorylation by adenosine (B11128) kinase and phosphorolysis by purine (B94841) nucleoside phosphorylase.
The metabolic conversion of N6-Benzyladenosine is a critical determinant of its biological activity. The parent compound and its metabolites can exert distinct effects on cellular processes. For instance, the conversion to nucleotide forms is often required for the growth inhibition and differentiation-inducing effects of related cytokinin free bases.[2]
Figure 1: Proposed metabolic pathway of N6-Benzyladenosine.
Quantitative Analysis of N6-Benzyladenosine and its Metabolites
While the metabolic pathways have been elucidated, comprehensive quantitative time-course data on the formation of N6-Benzyladenosine metabolites in various cell cultures remains limited in the publicly available literature. However, the anti-proliferative activities of N6-Benzyladenosine and its derivatives have been quantified in several cancer cell lines, providing valuable insights into their potency.
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Reference |
| HOS (Human Osteosarcoma) | N6-(2-hydroxybenzyl)adenosine | 2.8 | Not Specified | [3] |
| HOS (Human Osteosarcoma) | N6-(4-fluorobenzyl)adenosine | 20.0 | Not Specified | [3] |
| MCF7 (Human Breast Adenocarcinoma) | N6-(2-hydroxybenzyl)adenosine | 11.4 | Not Specified | [3] |
| MCF7 (Human Breast Adenocarcinoma) | N6-(4-fluorobenzyl)adenosine | 14.0 | Not Specified | [3] |
| CEM (Human T-lymphoblastic Leukemia) | N6-Benzyladenosine | 3.2 | Not Specified | [3] |
| CEM (Human T-lymphoblastic Leukemia) | N6-(2-hydroxy-3-methoxybenzyl)adenosine | 0.3 | Not Specified | [3] |
| HL-60 (Human Promyelocytic Leukemia) | N6-Benzyladenosine | 2.3 | Not Specified | [3] |
| HL-60 (Human Promyelocytic Leukemia) | 2-chloro-N6-(2-hydroxy-5-methylbenzyl)adenosine | 0.1 | Not Specified | [3] |
Table 1: Anti-proliferative Activity of N6-Benzyladenosine and its Derivatives in Various Cancer Cell Lines.
Downstream Signaling Pathways
The biological effects of N6-Benzyladenosine are mediated through its interaction with multiple cellular signaling pathways, primarily leading to cell cycle arrest and apoptosis.
Apoptosis Induction
N6-Benzyladenosine is a potent inducer of apoptosis. In human leukemia HL-60 cells, it triggers the activation of caspase-3 and caspase-9, key executioner and initiator caspases, respectively.[1][4] This activation leads to classic apoptotic hallmarks, including chromatin condensation and DNA fragmentation.[5] The apoptotic cascade initiated by N6-Benzyladenosine is a crucial component of its anti-cancer activity.
Figure 2: N6-Benzyladenosine-induced apoptosis signaling cascade.
Interference with the Mevalonate (B85504) Pathway
Recent studies have highlighted the mevalonate pathway as a key target of N6-Benzyladenosine and its analogs.[6] This pathway is crucial for the synthesis of isoprenoids, which are vital for various cellular functions, including protein prenylation. N6-Benzyladenosine has been shown to inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[6] Inhibition of FPPS disrupts the prenylation of small GTPases like Ras, which are often hyperactivated in cancer, thereby impeding their oncogenic signaling.
Experimental Protocols
A systematic approach is required to study the metabolic fate of N6-Benzyladenosine in cell culture. This involves cell culture and treatment, metabolite extraction, and subsequent analysis by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Figure 3: General experimental workflow for studying N6-BAP metabolism.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., HeLa, HL-60, MCF-7) and maintain them in their recommended culture media and conditions.
-
Seeding: Seed cells in culture plates or flasks at a density that allows for logarithmic growth during the experiment.
-
Treatment: Once cells reach the desired confluency (typically 70-80%), treat them with N6-Benzyladenosine at various concentrations and for different time points (e.g., 0, 2, 6, 12, 24 hours) to perform a time-course analysis.
Metabolite Extraction from Adherent Cells
This protocol is adapted from established methods for cellular metabolomics.[7][8]
-
Quenching: To halt metabolic activity, rapidly aspirate the culture medium and place the culture dish on dry ice.
-
Washing: Gently wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.
-
Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the dish. Scrape the cells on dry ice and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Sample Collection: Carefully collect the supernatant containing the metabolites and store it at -80°C until analysis.
Analytical Methodology: HPLC-UV
A reversed-phase HPLC method with UV detection can be developed to separate and quantify N6-Benzyladenosine and its primary metabolite, N6-benzyladenine.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for this separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) formate, pH 3.0) and an organic solvent (e.g., acetonitrile) can be optimized for separation.[9]
-
Detection: A UV detector set at a wavelength of approximately 272 nm can be used for detection.[9]
-
Quantification: Calibration curves should be prepared using standards of N6-Benzyladenosine and N6-benzyladenine to enable accurate quantification.
Enzyme Assays
To confirm the involvement of specific enzymes in the metabolism of N6-Benzyladenosine, in vitro enzyme activity assays can be performed using cell lysates or purified enzymes.
-
Adenosine Kinase (ADK) Assay: The activity of ADK can be measured using a coupled enzyme assay that detects the production of ADP.[10] Commercially available kits provide a convenient method for this analysis. The assay typically involves incubating the enzyme source with N6-Benzyladenosine and ATP and monitoring the formation of ADP over time.
-
Purine Nucleoside Phosphorylase (PNP) Assay: PNP activity can be determined by monitoring the phosphorolysis of N6-Benzyladenosine to N6-benzyladenine. This can be achieved by separating the substrate and product by HPLC and quantifying their respective amounts over time. Alternatively, a coupled assay that measures the formation of ribose-1-phosphate can be employed.[11]
Conclusion
N6-Benzyladenosine is a promising anti-cancer agent with a complex metabolic profile that is intrinsically linked to its biological activity. Its metabolism to N6-benzyladenine and subsequent downstream effects on apoptosis and the mevalonate pathway are key to its therapeutic potential. While the qualitative aspects of its metabolism are reasonably well-understood, further research is needed to generate comprehensive quantitative data on its metabolic fate in various cancer cell types. The experimental protocols outlined in this guide provide a framework for researchers to investigate the metabolism of N6-Benzyladenosine and other nucleoside analogs, which will be crucial for the future development of this class of compounds as effective cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells | Semantic Scholar [semanticscholar.org]
- 4. Caspase inhibition and N6-benzyladenosine-induced apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Removing the bottlenecks of cell culture metabolomics: fast normalization procedure, correlation of metabolites to cell number, and impact of the cell harvesting method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The isoprenoid derivative N6‐benzyladenosine CM223 exerts antitumor effects in glioma patient‐derived primary cells through the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Determination of 6-Benzylaminopurine (N6-Benzyladenine) on Newcrom B Column | SIELC Technologies [sielc.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Data Presentation: Certificate of Analysis Summary
An In-depth Technical Guide to N6-Benzyladenosine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical profile of this compound, a deuterated analog of the synthetic cytokinin N6-Benzyladenosine. This document outlines the typical quality control specifications, analytical methodologies employed for its characterization, and relevant biological pathways.
The following table summarizes the typical quantitative data found on a Certificate of Analysis for this compound. These specifications ensure the compound's identity, purity, and quality for research applications.
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₁₇H₁₄D₅N₅O₄ | Mass Spectrometry |
| Molecular Weight | 362.39 g/mol | Mass Spectrometry |
| Purity (HPLC) | ≥98.0% | HPLC |
| Isotopic Purity (d₅) | ≥98% | Mass Spectrometry |
| ¹H-NMR | Conforms to structure | NMR Spectroscopy |
| Mass Spectrum | Consistent with structure | Mass Spectrometry |
| Solubility | Soluble in DMSO | Solvent Solubility Test |
| Residual Solvents | Meets USP <467> limits | GC-HS |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Objective: To determine the purity of this compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Procedure: A solution of this compound is prepared in a suitable solvent (e.g., DMSO or methanol) and injected into the HPLC system. The peak area of the main component is compared to the total peak area of all components to calculate the purity.
Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Objective: To confirm the molecular weight and isotopic enrichment of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed mass is compared to the calculated theoretical mass of the deuterated compound. The isotopic distribution is analyzed to confirm the incorporation of five deuterium (B1214612) atoms and to determine the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Procedure: A ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to ensure they are consistent with the expected structure of N6-Benzyladenosine. The reduction in the signal intensity of the benzyl (B1604629) protons confirms the deuterium labeling.
Mandatory Visualizations
Signaling Pathway
N6-Benzyladenosine is a synthetic cytokinin that can influence various cellular processes. The diagram below illustrates a simplified generic cytokinin signaling pathway.
Caption: Simplified Cytokinin Signaling Pathway.
Experimental Workflow
The following diagram outlines the quality control workflow for certifying a batch of this compound.
Caption: Quality Control Workflow for this compound.
Methodological & Application
Application Notes: Quantification of N6-Benzyladenosine in Plant Tissues Using N6-Benzyladenosine-d5 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Benzyladenosine (6-BAP) is a synthetic cytokinin, a class of plant growth regulators vital for processes such as cell division, growth, and development.[1] Accurate quantification of N6-Benzyladenosine in plant tissues is crucial for agricultural research, crop improvement, and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and selectivity.[2]
The use of a stable isotope-labeled internal standard, such as N6-Benzyladenosine-d5, is paramount for achieving accurate and precise quantification.[3][4] This internal standard closely mimics the chromatographic behavior and ionization efficiency of the analyte, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[3][4] This application note provides a detailed protocol for the extraction and quantification of N6-Benzyladenosine from plant tissues using this compound as an internal standard, complete with method validation parameters and workflow diagrams.
Principle of the Method
The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is spiked into the plant tissue sample at the beginning of the extraction process. The sample is then homogenized, extracted, and purified. The final extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the endogenous N6-Benzyladenosine to the peak area of the this compound internal standard is used to calculate the exact concentration of N6-Benzyladenosine in the original sample, referencing a calibration curve.
Experimental Protocols
Materials and Reagents
-
Standards: N6-Benzyladenosine (analytical grade), this compound (isotopic purity ≥98%)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Isopropanol (analytical grade), Ultra-pure water (18.2 MΩ·cm)
-
Extraction Buffer: Methanol:Isopropanol:Acetic Acid (20:79:1, v/v/v)
-
Sample Preparation: Liquid nitrogen, 2.0 mL microcentrifuge tubes, zirconia or steel beads.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of N6-Benzyladenosine and this compound and dissolve in 1 mL of methanol to prepare individual primary stock solutions.
-
Working Standard Solution (1 µg/mL): Dilute the N6-Benzyladenosine primary stock solution with 50% acetonitrile to create a working standard solution.
-
Working Internal Standard Solution (100 ng/mL): Dilute the this compound primary stock solution with 50% acetonitrile. The optimal concentration should be determined based on the expected analyte concentration in samples.
Sample Preparation and Extraction
-
Harvesting and Freezing: Harvest approximately 100 mg of fresh plant tissue (e.g., leaves, sprouts). Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Homogenization: Place the frozen tissue into a pre-chilled 2.0 mL microcentrifuge tube containing zirconia or steel beads. Grind the tissue to a fine powder using a mixer mill for 3 minutes at 25 Hz.
-
Internal Standard Spiking: To the frozen powder, add a precise volume of the this compound working internal standard solution.
-
Extraction: Add 400 µL of ice-cold extraction buffer (Methanol:Isopropanol:Acetic Acid).[5]
-
Vortexing and Sonication: Vortex the samples vigorously for 20 seconds, keeping them on ice. Repeat 4 times. Follow with sonication for 10 minutes in an ice bath.[5]
-
Incubation: Let the samples stand on ice for 30 minutes.
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.[5]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Re-extraction (Optional but Recommended): Add another 400 µL of extraction buffer to the pellet, repeat steps 5-7, and pool the supernatants to maximize recovery.
-
Evaporation: Dry the pooled supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and centrifuge to pellet any insoluble material.
-
Analysis: Transfer the clear supernatant to an LC vial for analysis.
LC-MS/MS Conditions
-
LC System: UHPLC System
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | CE (eV) |
| N6-Benzyladenosine | 226.1 | 91.1 | 100 | 40-80 | 25-45 |
| Qualifier Ion | 226.1 | 136.1 | 100 | 40-80 | 15-35 |
| This compound (IS) | 231.1 | 96.1 | 100 | 40-80 | 25-45 |
*Note: Declustering Potential (DP) and Collision Energy (CE) are instrument-dependent and require optimization. The product ion for this compound (m/z 96.1) is predicted based on the fragmentation of the deuterated benzyl (B1604629) group and should be confirmed empirically.[6]
Data Presentation and Method Validation
The method should be validated according to ICH or FDA guidelines, assessing linearity, sensitivity (LLOQ), accuracy, precision, and recovery.[7][8] The tables below present representative data for a validated method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| N6-Benzyladenosine | 0.5 - 500 | > 0.998 | 1/x |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%RSD) | Inter-Day Accuracy (%) | Inter-Day Precision (%RSD) |
| LLOQ | 0.5 | 105.2 | 8.5 | 103.8 | 9.5 |
| Low QC | 1.5 | 98.7 | 6.2 | 101.5 | 7.1 |
| Mid QC | 75 | 102.1 | 4.1 | 100.9 | 5.3 |
| High QC | 400 | 99.5 | 3.5 | 98.9 | 4.8 |
Acceptance Criteria: Accuracy within ±15% (±20% at LLOQ) of nominal; Precision ≤15% RSD (≤20% at LLOQ).
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low QC | 89.5 | 91.2 | 98.1 |
| High QC | 92.1 | 93.5 | 98.5 |
Recovery is assessed by comparing analyte response in extracted samples to post-extraction spiked samples. Matrix effect is evaluated by comparing analyte response in post-extraction spiked samples to pure solutions.
Cytokinin Signaling Pathway
N6-Benzyladenosine, as a cytokinin, influences gene expression through the two-component signaling (TCS) pathway. This pathway involves histidine kinases (AHK) as receptors, histidine phosphotransfer proteins (AHP) for nuclear translocation, and response regulators (ARR) that act as transcription factors to modulate the expression of cytokinin-responsive genes.[6]
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of N6-Benzyladenosine in plant tissues. The protocol leverages the advantages of a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision. The provided experimental procedures and validation data serve as a comprehensive guide for researchers in agricultural science and drug development, enabling confident analysis of this important plant growth regulator.
References
- 1. researchgate.net [researchgate.net]
- 2. Step-by-Step Approach to Build Multiple Reaction Monitoring (MRM) Profiling Instrument Acquisition Methods for Class-based Lipid Exploratory Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Quantitative Analysis of Cytokinins Using N6-Benzyladenosine-d5 as an Internal Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, including processes such as cell division, differentiation, and senescence. Accurate quantification of endogenous cytokinin levels is crucial for understanding their physiological functions and for applications in agriculture and drug development. This document provides a detailed protocol for the extraction, purification, and quantification of various cytokinins from plant tissues using N6-Benzyladenosine-d5 as an internal standard for robust and accurate analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting for analyte losses during sample preparation and for compensating for matrix effects during LC-MS/MS analysis, thereby ensuring high accuracy and precision.
Signaling Pathway Overview
Cytokinin signaling is initiated by the binding of cytokinins to histidine kinase receptors located in the endoplasmic reticulum. This binding triggers a multi-step phosphorelay system. The signal is transduced from the receptors to histidine phosphotransfer proteins (AHPs), which then shuttle the signal to the nucleus. In the nucleus, AHPs phosphorylate response regulators (ARRs), which act as transcription factors to regulate the expression of cytokinin-responsive genes, ultimately leading to a physiological response.
Figure 1. Simplified diagram of the cytokinin signaling pathway in Arabidopsis.
Experimental Protocols
This section details the methodology for the quantitative analysis of cytokinins from plant tissue. The workflow involves sample preparation, extraction, purification, and subsequent analysis by LC-MS/MS.
Materials and Reagents
-
Plant tissue (e.g., leaves, roots, seedlings)
-
Liquid nitrogen
-
This compound (Internal Standard)
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid (HCOOH)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, ultrapure
-
Oasis MCX SPE Cartridges
-
Microcentrifuge tubes
-
Homogenizer (e.g., bead beater or mortar and pestle)
Sample Preparation and Extraction Workflow
Figure 2. Workflow for cytokinin extraction and purification.
Detailed Protocol
-
Sample Homogenization:
-
Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Accurately weigh 50-100 mg of the frozen powder into a pre-chilled microcentrifuge tube.
-
-
Extraction:
-
Prepare the extraction buffer: a modified Bieleski's solvent consisting of methanol, water, and formic acid in a 15:4:1 ratio (v/v/v).[1]
-
Spike the extraction buffer with the internal standard, this compound, to a final concentration of 1-10 ng/mL, depending on the expected endogenous cytokinin levels.
-
Add 1 mL of the cold (-20°C) extraction buffer containing the internal standard to each sample.
-
Vortex thoroughly and incubate for 1 hour at -20°C with occasional shaking.
-
Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction buffer.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition an Oasis MCX SPE cartridge by washing it sequentially with 1 mL of methanol and 1 mL of ultrapure water.[1]
-
Dilute the supernatant with 1% acetic acid to reduce the methanol concentration to below 10%.
-
Load the diluted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 1% acetic acid to remove interfering acidic compounds.
-
Wash the cartridge with 1 mL of methanol to remove non-polar impurities.
-
Elute the cytokinins with 2 mL of 0.35 M ammonium hydroxide in 60% methanol.[1]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 100 µL of 5% acetonitrile in water.[1]
-
Vortex to dissolve the residue and transfer the solution to an LC-MS vial for analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the cytokinins. For example: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.[1]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for each cytokinin and the internal standard need to be optimized. The fragmentation of N6-benzyladenosine typically involves the cleavage of the glycosidic bond and fragmentation of the benzyl (B1604629) group. Based on the fragmentation of similar compounds, the following are proposed MRM transitions. It is crucial to optimize these on the specific instrument being used.
-
Quantitative Data
The use of this compound as an internal standard allows for accurate quantification by isotope dilution. A calibration curve should be prepared using a series of standards containing known concentrations of each cytokinin and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte.
Table 1: Representative Performance Data for Cytokinin Analysis by LC-MS/MS
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity (ng/mL) | LOD (pg/mL) | LOQ (pg/mL) | Recovery (%) |
| This compound (IS) | 363.4 | 229.1 | - | - | - | - |
| N6-Benzyladenosine | 358.4 | 226.1 | 0.1 - 100 | 1.5 | 5.0 | 92 ± 7 |
| trans-Zeatin | 220.1 | 136.1 | 0.05 - 50 | 0.8 | 2.5 | 88 ± 9 |
| trans-Zeatin Riboside | 352.2 | 220.1 | 0.05 - 50 | 1.0 | 3.0 | 91 ± 6 |
| Isopentenyladenine (iP) | 204.1 | 136.1 | 0.05 - 50 | 0.7 | 2.0 | 85 ± 11 |
| Isopentenyladenosine (iPA) | 336.2 | 204.1 | 0.05 - 50 | 0.9 | 2.8 | 89 ± 8 |
| Dihydrozeatin | 222.1 | 136.1 | 0.1 - 100 | 1.2 | 4.0 | 93 ± 5 |
Note: The values presented in this table are illustrative and may vary depending on the specific instrumentation, matrix, and experimental conditions. LOD (Limit of Detection) and LOQ (Limit of Quantification) were estimated based on signal-to-noise ratios of 3 and 10, respectively. Recovery was determined by spiking known amounts of standards into a blank matrix and comparing the measured concentration to the expected concentration.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of cytokinins in plant tissues using this compound as an internal standard. The combination of a robust extraction and purification procedure with the high sensitivity and selectivity of LC-MS/MS allows for accurate and reliable quantification of these important phytohormones. This methodology is well-suited for researchers in plant science, agriculture, and drug development who require precise measurements of cytokinin levels to advance their studies.
References
Application Note and Protocol: Quantification of N6-Benzyladenosine in Plasma Samples using N6-Benzyladenosine-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
N6-Benzyladenosine is a synthetic cytokinin that has been shown to exhibit a range of biological activities, including the induction of apoptosis in cancer cells.[1] Accurate quantification of N6-Benzyladenosine in plasma is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This application note provides a detailed protocol for the determination of N6-Benzyladenosine in plasma samples using a stable isotope-labeled internal standard, N6-Benzyladenosine-d5, coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it compensates for variations in sample preparation and instrument response.[2][3]
Experimental Protocols
Materials and Reagents
-
N6-Benzyladenosine (≥99.0% purity)
-
This compound (internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (with anticoagulant)
-
Polypropylene (B1209903) tubes
Sample Preparation
A protein precipitation method is employed for the extraction of N6-Benzyladenosine and the internal standard from plasma samples.
-
Thaw plasma samples to room temperature.
-
Spike 100 µL of each plasma sample, calibration standard, and quality control sample with 10 µL of the internal standard working solution (this compound, 100 ng/mL in 50% acetonitrile).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean polypropylene tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex mix for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
A flowchart of the plasma sample preparation protocol.
UPLC-MS/MS Analysis
The analysis is performed on a UPLC system coupled to a tandem quadrupole mass spectrometer.
UPLC Conditions (Representative)
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 min, return to 10% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Representative)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 1 |
Table 1: Representative MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| N6-Benzyladenosine | 358.2 | 226.1 | 100 | 25 |
| This compound | 363.2 | 231.1 | 100 | 25 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
A high-level overview of the analytical workflow.
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of N6-Benzyladenosine to this compound against the concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically used.
Table 2: Representative Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.012 |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.255 |
| 50 | 1.275 |
| 100 | 2.550 |
| 500 | 12.75 |
| 1000 | 25.50 |
| Correlation Coefficient (r²) | >0.99 |
Assay Performance
The performance of the assay should be evaluated in terms of accuracy, precision, and recovery, based on the analysis of quality control (QC) samples at low, medium, and high concentrations.
Table 3: Representative Assay Performance Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%RE) | Recovery (%) |
| Low | 1.5 | < 10% | < 10% | ± 15% | 85 - 115% |
| Medium | 75 | < 10% | < 10% | ± 15% | 85 - 115% |
| High | 750 | < 10% | < 10% | ± 15% | 85 - 115% |
%RSD = Relative Standard Deviation; %RE = Relative Error
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of N6-Benzyladenosine in plasma samples using this compound as an internal standard. The described UPLC-MS/MS method is sensitive, specific, and reliable for supporting pharmacokinetic studies of N6-Benzyladenosine. The protocol and parameters provided are a representative example and may require optimization for specific laboratory instrumentation and conditions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of isotopically labeled internal standards on quantification of serum/plasma 17α-hydroxyprogesterone (17OHP) by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Quantification of N6-Benzyladenosine in Human Plasma Using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N6-Benzyladenosine in human plasma. The method utilizes a stable isotope-labeled internal standard, N6-Benzyladenosine-d5, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and clinical research in drug development. A straightforward protein precipitation protocol is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, providing excellent peak shape and resolution. This method demonstrates high sensitivity with a lower limit of quantification (LLOQ) of 0.5 ng/mL and exhibits excellent linearity, precision, and accuracy over the calibration range.
Introduction
N6-Benzyladenosine is a synthetic cytokinin and an adenosine (B11128) receptor agonist that has garnered interest in pharmaceutical research for its potential therapeutic applications, including anti-cancer and anti-proliferative effects.[1] Its mechanism of action is linked to the induction of apoptosis and cell cycle arrest in cancer cells.[1][2][3] Accurate and reliable quantification of N6-Benzyladenosine in biological matrices is crucial for elucidating its pharmacokinetic profile and understanding its therapeutic window.
LC-MS/MS has become the gold standard for bioanalytical quantification due to its inherent selectivity, sensitivity, and speed.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach to correct for matrix effects and variations in sample processing and instrument response, ensuring the highest quality data.[5] This application note provides a comprehensive protocol for the extraction and quantification of N6-Benzyladenosine from human plasma, designed for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
N6-Benzyladenosine (purity ≥98%)
-
This compound (purity ≥98%, isotopic purity ≥99%)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.
Preparation of Standard and Quality Control Solutions
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N6-Benzyladenosine and this compound (Internal Standard, IS) by dissolving the accurately weighed compounds in methanol.
Working Standard Solutions: Prepare serial dilutions of the N6-Benzyladenosine stock solution with 50:50 (v/v) acetonitrile/water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water.
Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for blank, CC, QC, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
Spike 5 µL of the appropriate N6-Benzyladenosine working standard solution into the CC and QC tubes. For blank and unknown samples, add 5 µL of 50:50 acetonitrile/water.
-
Add 150 µL of the internal standard working solution in acetonitrile (protein precipitation solution) to all tubes.
-
Vortex mix all tubes for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to HPLC vials.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Dwell Time | 100 ms |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| N6-Benzyladenosine | 358.4 | 226.2 | 80 | 35 |
| This compound (IS) | 363.4 | 231.2 | 80 | 35 |
Note: DP and CE values are starting points and should be optimized for the specific instrument used.
Data Presentation
The method was validated for linearity, sensitivity, accuracy, precision, and recovery. The results are summarized in the tables below.
Table 1: Calibration Curve Linearity and Sensitivity
| Parameter | Result |
| Calibration Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| LLOQ Precision (%CV) | ≤ 20% |
| LLOQ Accuracy (%Bias) | ± 20% |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) (n=6) | Intra-Assay Accuracy (%Bias) (n=6) | Inter-Assay Precision (%CV) (n=18, 3 runs) | Inter-Assay Accuracy (%Bias) (n=18, 3 runs) |
| LLOQ | 0.5 | 8.5 | -3.2 | 10.1 | -1.5 |
| Low QC | 1.5 | 6.2 | 1.8 | 7.5 | 2.4 |
| Mid QC | 75 | 4.1 | -0.5 | 5.3 | -0.9 |
| High QC | 400 | 3.5 | 2.1 | 4.8 | 1.7 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Factor | IS Normalized Matrix Factor |
| Low QC | 1.5 | 92.4 | 0.98 | 1.01 |
| High QC | 400 | 95.1 | 0.95 | 0.99 |
Visualizations
Caption: Experimental workflow for N6-Benzyladenosine quantification.
Caption: N6-Benzyladenosine signaling via adenosine receptors.
Conclusion
This application note presents a highly sensitive, selective, and robust LC-MS/MS method for the quantification of N6-Benzyladenosine in human plasma. The use of a deuterated internal standard ensures reliable results, and the simple protein precipitation sample preparation method is amenable to high-throughput analysis. The method was successfully validated with excellent performance in linearity, precision, and accuracy, making it a valuable tool for supporting drug development and clinical research involving N6-Benzyladenosine.
References
- 1. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifesciencesite.com [lifesciencesite.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N6-Benzyladenosine-d5 in Cancer Cell Apoptosis Studies
Introduction
N6-Benzyladenosine (N6-BzA) is a synthetic aromatic cytokinin, a class of plant hormones, that has demonstrated significant anti-cancer properties. In various cancer cell lines, N6-BzA has been shown to inhibit cell growth, arrest the cell cycle, and, most notably, induce programmed cell death (apoptosis).[1][2][3] Its mechanism of action is distinct from many traditional chemotherapeutics, as it can trigger apoptosis without causing DNA damage.[1][4]
The deuterated analog, N6-Benzyladenosine-d5 (N6-BzA-d5), contains five deuterium (B1214612) atoms on the benzyl (B1604629) ring. Due to the kinetic isotope effect, its chemical and biological activity is virtually identical to that of N6-BzA. Therefore, N6-BzA-d5 is not typically used to directly induce apoptosis but serves a critical role as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry (MS)-based quantitative analysis. The use of N6-BzA-d5 is essential for accurately measuring the concentration of N6-BzA in biological matrices, enabling precise studies on drug uptake, metabolism, and pharmacokinetics that are performed in conjunction with the core apoptosis experiments.
Mechanism of Action in Cancer Cell Apoptosis
N6-Benzyladenosine induces apoptosis through a multi-faceted mechanism that appears to be independent of genotoxic stress.[4] Key pathways identified include:
-
Inhibition of the Mevalonate (B85504) Pathway: N6-BzA has been shown to interfere with the mevalonate pathway by inhibiting Farnesyl pyrophosphate synthase (FPPS).[2] This enzyme is crucial for the synthesis of isoprenoids, which are vital for the post-translational modification (prenylation) of small GTPases like Ras, proteins often implicated in cancer cell proliferation and survival.
-
Disruption of the Actin Cytoskeleton: Early events following N6-BzA treatment include the disorganization of the actin cytoskeleton.[1][4] This disruption can lead to cell cycle arrest in the G0/G1 phase and is also a known trigger for apoptosis.[1]
-
Activation of the Intrinsic Apoptotic Pathway: The cellular stresses induced by N6-BzA converge on the intrinsic (mitochondrial) pathway of apoptosis. This is evidenced by the activation of key executioner caspases, notably caspase-9 and caspase-3.[2] Activated caspase-3 then cleaves critical cellular substrates, such as PARP, leading to the morphological and biochemical hallmarks of apoptosis.[3]
References
- 1. N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Application Notes and Protocols for N6-Benzyladenosine-d5 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N6-Benzyladenosine-d5, a deuterated stable isotope-labeled analog of N6-Benzyladenosine, in metabolic research. This document details its primary application as an internal standard for quantitative mass spectrometry-based metabolomics, protocols for its use, and insights into the metabolic fate and biological activities of N6-Benzyladenosine.
Introduction
N6-Benzyladenosine is a synthetic cytokinin that plays a role in various biological processes, including the regulation of cell growth and differentiation.[1] Its analog, this compound, is a powerful tool in metabolic studies, primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of endogenous N6-Benzyladenosine and related metabolites. The five deuterium (B1214612) atoms on the benzyl (B1604629) ring provide a distinct mass shift, allowing it to be distinguished from the unlabeled analyte while sharing near-identical physicochemical properties, which is crucial for correcting variations during sample preparation and analysis.
Core Applications
The primary application of this compound in metabolic studies is as an internal standard for quantitative analysis using mass spectrometry. Stable isotope-labeled standards are considered the gold standard for compensating for analytical variability, including matrix effects, extraction efficiency, and instrument response.[2]
Key Advantages of Using this compound as an Internal Standard:
-
Accurate Quantification: Corrects for sample loss during extraction and variations in ionization efficiency in the mass spectrometer.
-
Reduced Matrix Effects: Co-elutes with the unlabeled analyte, experiencing similar matrix-induced signal suppression or enhancement.
-
Improved Precision and Reproducibility: Leads to more reliable and consistent quantitative data across different samples and batches.
Metabolic Fate of N6-Benzyladenosine
Understanding the metabolism of N6-Benzyladenosine is critical for designing and interpreting metabolic studies. Studies in rats using radiolabeled N6-Benzyladenosine have elucidated its primary metabolic pathways.[3]
The metabolism of N6-Benzyladenosine primarily involves two key transformations:
-
N-debenzylation: The benzyl group is cleaved from the N6 position of the adenine (B156593) ring.
-
Conversion to Purine (B94841) Catabolites: The resulting adenine is further metabolized into uric acid, a major end product of purine metabolism in many mammals.[3]
A study on the metabolic fate of (14C-8)-N6-benzyladenosine administered intravenously to rats revealed the following distribution of metabolites in urine collected over 48 hours:[3]
| Metabolite | Percentage of Radioactivity in Urine |
| Unchanged N6-Benzyladenosine | 20% |
| Adenine | 12% |
| Uric Acid | 5% |
| N6-Benzyladenine | 0.3% |
Biological Activity of N6-Benzyladenosine
N6-Benzyladenosine exhibits significant biological activity, particularly in the context of cancer cell metabolism and proliferation. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
Antiproliferative and Pro-apoptotic Effects
N6-Benzyladenosine has demonstrated dose-dependent inhibitory effects on the growth of various cancer cells. For instance, in bladder carcinoma T24 cells, it induces cell cycle arrest at the G0/G1 phase and triggers apoptosis.[1] In glioma cells, it has been shown to interfere with the mevalonate (B85504) pathway by inhibiting Farnesyl pyrophosphate synthase (FPPS).
The following table summarizes the observed effects of N6-Benzyladenosine on different cancer cell lines:
| Cell Line | Concentration Range (µM) | Observed Effects |
| Bladder Carcinoma (T24) | Not specified | Alteration of cell morphology, disorganization of actin cytoskeleton, G0/G1 cell cycle arrest, induction of apoptosis via caspase-3 activation.[1] |
| Glioma (U87MG) | 0.3 - 20 | Inhibition of glioma growth by interfering with the mevalonate pathway and inhibiting FPPS.[4] |
| Leukemia (L1210) | Not specified | Growth inhibition. |
Experimental Protocols
This section provides a detailed protocol for the use of this compound as an internal standard for the quantification of N6-Benzyladenosine in biological samples using LC-MS.
Protocol: Quantitative Analysis of N6-Benzyladenosine in Cell Culture Media using LC-MS with this compound as an Internal Standard
1. Materials and Reagents:
-
N6-Benzyladenosine
-
This compound
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Cell culture media (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
LC-MS vials
2. Preparation of Standard Solutions:
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N6-Benzyladenosine and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of N6-Benzyladenosine by serially diluting the primary stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in methanol.
3. Sample Preparation (from cell culture media):
-
Collect 100 µL of cell culture media from each sample.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each sample.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% methanol in water.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.
4. LC-MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate N6-Benzyladenosine from other matrix components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N6-Benzyladenosine: Determine the precursor and product ions (e.g., m/z 358.2 -> 226.1).
-
This compound: Determine the precursor and product ions (e.g., m/z 363.2 -> 231.1).
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
5. Data Analysis:
-
Integrate the peak areas for both N6-Benzyladenosine and this compound.
-
Calculate the peak area ratio (N6-Benzyladenosine / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the N6-Benzyladenosine standards.
-
Determine the concentration of N6-Benzyladenosine in the unknown samples using the calibration curve.
Visualizations
Metabolic Fate of N6-Benzyladenosine
Caption: Metabolic pathway of N6-Benzyladenosine.
Experimental Workflow for Quantitative Analysis
Caption: Workflow for LC-MS quantification using an internal standard.
N6-Benzyladenosine Signaling in Cancer Cells
Caption: N6-Benzyladenosine's impact on cancer cell signaling.
References
- 1. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Metabolic fate of N6-benzyladenosine and N6-benzyladenosine-5'-phosphate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cytokinin Analysis Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokinins are a class of phytohormones that play a pivotal role in various aspects of plant growth and development, including cell division, differentiation, and senescence.[1] Accurate quantification of endogenous cytokinin levels is crucial for understanding their physiological functions. This document provides a detailed protocol for the extraction, purification, and quantification of cytokinins from plant tissues using deuterated internal standards coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of deuterated standards is critical for accurate quantification as they compensate for analyte loss during sample preparation and account for matrix effects in the analysis.[2]
Principle
This method involves the extraction of cytokinins from homogenized plant tissue using an acidic methanol-based solvent.[1][3][4][5][6] Deuterated internal standards are added at the beginning of the procedure to ensure accurate quantification.[1][2] The crude extract is then purified and concentrated using solid-phase extraction (SPE) to remove interfering matrix components.[1][3][7] Finally, the purified extract is analyzed by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with a tandem mass spectrometer (MS/MS) for sensitive and selective quantification of various cytokinin species.[1][8][9]
Data Presentation
Table 1: Recovery Rates of Cytokinins Using Deuterated Standards
| Cytokinin | Deuterated Standard | Plant Material (mg FW) | Average Recovery (%) | Reference |
| trans-Zeatin (tZ) | [²H₅]tZ | 1.0 | 77 ± 17 | [10] |
| trans-Zeatin Riboside (tZR) | [²H₅]tZR | 2.0 | 46 ± 17 | [10] |
| Isopentenyladenine (iP) | [²H₆]iP | 5.0 | 10 ± 6 | [10] |
| Isopentenyladenosine (iPR) | [²H₆]iPR | 1.0 | 78 ± 4 | [10] |
| cis-Zeatin (cZ) | [³H]cZ | 2.0 | 36 ± 1 | [10] |
| cis-Zeatin Riboside (cZR) | [³H]cZR | 1.0 | 68 ± 2 | [10] |
Note: Recovery rates can vary depending on the specific matrix, concentration, and purification method used.
Table 2: Limits of Detection (LODs) for Various Cytokinin Species
| Cytokinin Species | Typical LOD (fmol) | Reference |
| Bases (e.g., tZ, iP) | ~1 | [8] |
| Ribosides (e.g., tZR, iPR) | ~1 | [8] |
| O-Glucosides | 5-25 | [8] |
| Nucleotides | 5-25 | [8] |
Experimental Protocols
Materials and Reagents
-
Plant Tissue: Fresh or frozen plant material.
-
Deuterated Standards: e.g., [²H₅]tZ, [²H₅]tZR, [²H₆]iP, [²H₆]iPR (commercially available).
-
Extraction Buffer: Modified Bieleski's solvent (Methanol:Formic Acid:Water, 15:1:4, v/v/v) or Acidic methanol (B129727) (Methanol:Water:Formic acid, 15:4:1, v/v/v).[4][5][7]
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges (e.g., Oasis MCX).[1][4][5][7]
-
HPLC/UPLC System: Equipped with a C18 reversed-phase column.[1][7]
-
Tandem Mass Spectrometer (MS/MS): With an electrospray ionization (ESI) source.[8][9]
-
Solvents: HPLC-grade methanol, acetonitrile (B52724), formic acid, and ultrapure water.
Sample Preparation Workflow
Caption: Experimental workflow for cytokinin analysis.
Detailed Protocol
-
Sample Collection and Homogenization:
-
Extraction:
-
Weigh 20-50 mg of the frozen powder into a pre-chilled microcentrifuge tube.[1]
-
Prepare the extraction buffer and chill to -20°C.[1] Spike the extraction buffer with the deuterated internal standard mixture to a final concentration appropriate for the expected endogenous levels.
-
Add 1 mL of the chilled, spiked extraction buffer to each sample.[1]
-
Vortex vigorously and incubate at -20°C overnight.[3]
-
Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.[3][7]
-
Carefully collect the supernatant. A second extraction of the pellet with 0.5 mL of extraction buffer can be performed to increase yield.[1]
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[1]
-
Dilute the collected supernatant with water to reduce the methanol concentration to below 10%.[1]
-
Load the diluted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 1 M formic acid to remove acidic and neutral interfering compounds.[3]
-
Wash the cartridge with 1 mL of methanol to remove further interferences.[3]
-
Elute the cytokinins with 1 mL of 0.35 N ammonium (B1175870) hydroxide (B78521) in 60% methanol.[3]
-
-
Sample Concentration and Reconstitution:
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an HPLC or UPLC system equipped with a C18 reversed-phase column.[1][7]
-
Use a gradient elution with mobile phases typically consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[7]
-
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific precursor-product ion transitions of each cytokinin and its corresponding deuterated standard.
-
Cytokinin Signaling Pathway
Caption: Simplified cytokinin signaling pathway.
The cytokinin signaling cascade is initiated by the binding of cytokinins to histidine kinase (AHK) receptors in the cell membrane.[11][12][13][14][15] This binding triggers autophosphorylation of the receptor. The phosphate (B84403) group is then transferred to histidine phosphotransfer proteins (AHPs) in the cytoplasm.[11][12][13][14][15] Phosphorylated AHPs move to the nucleus and transfer the phosphate group to type-B Arabidopsis response regulators (ARRs).[13][14][15] Activated type-B ARRs function as transcription factors, inducing the expression of cytokinin-responsive genes, including the type-A ARRs.[13][15] Type-A ARRs act as negative regulators of the pathway, creating a feedback loop.[13][15]
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Cytokinin Analysis: Sample Preparation and Quantification [bio-protocol.org]
- 4. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 8. Cytokinin profiling in plant tissues using ultra-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cytokinin Signaling [kieber.weebly.com]
- 14. youtube.com [youtube.com]
- 15. thebiologyislove.com [thebiologyislove.com]
Application Note: Quantification of N6-Benzyladenosine in Plasma for Pharmacokinetic Studies Using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction N6-Benzyladenosine is a synthetic cytokinin that acts as an adenosine (B11128) receptor agonist.[1][2] It has demonstrated significant biological activity, including the induction of apoptosis in various cancer cell lines and inhibitory effects on certain parasites.[1][3][4] These properties make it a compound of interest for therapeutic development. To properly evaluate its potential, it is crucial to characterize its pharmacokinetic (PK) profile, which describes its absorption, distribution, metabolism, and excretion (ADME) in a biological system.[5]
Accurate quantification of N6-Benzyladenosine in complex biological matrices like plasma is essential for reliable PK studies. The gold standard for such bioanalytical assays is liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for its high sensitivity and selectivity.[6] To ensure the accuracy and precision of LC-MS/MS data, the use of a stable isotope-labeled (SIL) internal standard is indispensable.[6][7] N6-Benzyladenosine-d5, a deuterated analog of the parent compound, is the ideal internal standard.[8] It behaves nearly identically to the analyte during sample extraction and ionization but is distinguishable by its mass, allowing it to normalize for experimental variability, matrix effects, and instrument drift.[9][10]
This document provides a detailed protocol for the quantification of N6-Benzyladenosine in human plasma using this compound as an internal standard, forming the basis for robust pharmacokinetic assessments.
Mechanism of Action: Apoptosis Induction Pathway N6-Benzyladenosine has been shown to induce apoptosis in cancer cells through the activation of the intrinsic caspase pathway.[1][3] The process involves the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to programmed cell death.[1]
Experimental Protocols
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. The following protocols outline a representative method for sample preparation and LC-MS/MS analysis.
Protocol 1: Plasma Sample Preparation via Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma samples.[7]
Materials:
-
Human plasma samples (stored at -80°C)
-
N6-Benzyladenosine (analyte)
-
This compound (internal standard) stock solution
-
Acetonitrile (B52724) (LC-MS grade), ice-cold, containing 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL) or 96-well deep-well plates
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
Methodology:
-
Thawing: Thaw frozen plasma samples, calibration standards, and quality control (QC) samples on ice. Vortex each tube for 10 seconds to ensure homogeneity.
-
Aliquoting: Transfer 100 µL of each plasma sample into a labeled microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).
-
Precipitation: Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein denaturation and mixing.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant (~350 µL) to a clean 96-well plate or autosampler vials for analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides typical starting conditions for the analysis of N6-Benzyladenosine. Method optimization is recommended.
Instrumentation:
-
UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS)
LC Conditions:
-
Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
MRM Transitions: (Collision energy and other parameters to be optimized for the specific instrument)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| N6-Benzyladenosine | 358.2 | 226.1 | 50 |
| This compound (IS) | 363.2 | 231.1 | 50 |
Data Presentation and Method Validation
Data generated from the LC-MS/MS analysis is used to construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the nominal concentration of the calibration standards. This curve is then used to determine the concentration of N6-Benzyladenosine in the unknown plasma samples.
Bioanalytical Method Validation Parameters
A bioanalytical method must be validated to ensure its reliability, following guidelines from regulatory agencies.[11] The table below summarizes typical validation parameters and their acceptance criteria.
| Parameter | Description | Acceptance Criteria |
| Linearity | The range over which the assay is accurate and precise. | R² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Accuracy: 80-120%Precision: ≤20% CV |
| Accuracy | The closeness of measured values to the true value. | Within ±15% of nominal value (except LLOQ) |
| Precision (Intra- & Inter-day) | The closeness of repeated measurements. | ≤15% CV (except LLOQ) |
| Recovery | The efficiency of the extraction process. | Consistent, precise, and reproducible |
| Matrix Effect | The effect of plasma components on analyte ionization. | Internal standard should compensate for effects |
| Stability | Analyte stability under various storage and handling conditions. | Within ±15% of baseline concentration |
Example Pharmacokinetic Data Table
Following analysis of samples from a PK study, the data should be summarized to provide key pharmacokinetic parameters.
| Parameter | Definition | Value (Example) | Units |
| Cmax | Maximum observed plasma concentration | 1250 | ng/mL |
| Tmax | Time to reach Cmax | 1.5 | h |
| AUC(0-t) | Area under the concentration-time curve from time 0 to the last measurable point | 7800 | hng/mL |
| AUC(0-inf) | Area under the curve extrapolated to infinity | 8150 | hng/mL |
| t½ | Elimination half-life | 4.2 | h |
| CL/F | Apparent total clearance | 8.2 | L/h |
| Vd/F | Apparent volume of distribution | 49.5 | L |
Conclusion The use of this compound as a stable isotope-labeled internal standard is critical for the development of a robust, accurate, and precise LC-MS/MS method for quantifying N6-Benzyladenosine in plasma.[10][11] The protocols and data structures provided here serve as a comprehensive guide for researchers performing pharmacokinetic studies, ultimately enabling a thorough understanding of the compound's behavior in vivo and supporting its journey in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N6-BENZYLADENOSINE CAS-no-4294-16-0 - Career Henan Chemical Co. [coreychem.com]
- 3. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation, biological activity and endogenous occurrence of N6-benzyladenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimize Drug Development: Reliable PK Assays for Biologics | CellCarta [cellcarta.com]
- 6. benchchem.com [benchchem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N6-Benzyladenosine-d5 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of N6-Benzyladenosine-d5 for use as an internal standard in quantitative analyses. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, offering potential causes and step-by-step solutions.
Issue 1: Low or No Signal Intensity of this compound
Q: I am observing a very weak or no signal for my this compound internal standard. What are the possible causes and how can I troubleshoot this?
A: Low or absent signal from your internal standard can prevent accurate quantification. The issue can arise from several factors, from sample preparation to instrument settings.
| Potential Cause | Troubleshooting Steps |
| Improper Storage and Handling | - Review the manufacturer's storage guidelines for this compound. Improper storage, such as exposure to light or elevated temperatures, can lead to degradation. \n- Prepare fresh working solutions daily and avoid repeated freeze-thaw cycles of the stock solution. |
| Pipetting or Dilution Errors | - Verify the calibration of your pipettes. \n- Double-check all dilution calculations and ensure the correct solvent is used for preparing working solutions. \n- Prepare a fresh dilution series from the stock solution. |
| Suboptimal Mass Spectrometry Parameters | - Infuse a solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, source temperature, gas flows). \n- Ensure the correct precursor and product ion masses are selected for the Multiple Reaction Monitoring (MRM) transition. For this compound, the precursor ion will be higher than that of the unlabeled analyte. |
| Ion Source Contamination | - If the signal intensity of the internal standard decreases over the course of an analytical run, the ion source may be contaminated. \n- Clean the ion source according to the manufacturer's recommendations. |
Issue 2: High Variability in the this compound Signal
Q: The peak area of my this compound is inconsistent across my sample batch. What could be causing this variability?
A: High variability in the internal standard signal can significantly impact the precision of your results.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure thorough vortexing after adding the this compound solution to each sample to guarantee homogeneity. \n- Standardize all sample preparation steps, including extraction times and solvent volumes. |
| Matrix Effects | - Matrix components in complex samples, such as plant extracts, can cause ion suppression or enhancement, leading to signal variability. \n- To assess matrix effects, compare the this compound response in a neat solution versus in an extracted blank matrix. \n- If significant matrix effects are observed, consider further sample cleanup or adjusting the chromatographic conditions to separate the interfering components. |
| Instrument Instability | - Allow the LC-MS/MS system to equilibrate sufficiently before starting the analytical run. \n- Monitor system suitability by injecting a standard solution at regular intervals throughout the batch. |
Issue 3: Poor Recovery of this compound
Q: My results indicate low recovery for the this compound internal standard. How can I improve this?
A: Low recovery suggests that a significant amount of the internal standard is being lost during sample preparation.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction Conditions | - The extraction solvent and pH may not be suitable for this compound. Experiment with different extraction solvents or solvent mixtures. \n- Adjusting the pH of the sample can improve extraction efficiency. |
| Inefficient Solid-Phase Extraction (SPE) | - If using SPE, ensure the sorbent type, wash, and elution solvents are appropriate for N6-Benzyladenosine. \n- The elution volume may be insufficient to recover the internal standard completely. Try increasing the elution volume. |
| Adsorption to Labware | - N6-Benzyladenosine may adsorb to plastic or glass surfaces. \n- Consider using low-adsorption vials and pipette tips. |
Frequently Asked Questions (FAQs)
Q1: Why should I use a deuterated internal standard like this compound?
A1: Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. Because they are chemically almost identical to the analyte (N6-Benzyladenosine), they exhibit very similar behavior during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow the internal standard to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.
Q2: What is the ideal concentration for this compound as an internal standard?
A2: The optimal concentration should be high enough to provide a stable and reproducible signal but not so high that it saturates the detector or causes isotopic crosstalk with the analyte. A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte. The ideal concentration should be determined experimentally for your specific assay and matrix.
Q3: Can the concentration of the internal standard affect my results?
A3: Yes, an inappropriate concentration can negatively impact the accuracy and linearity of your assay. A very low internal standard signal can be highly variable, affecting the precision of the analyte-to-internal-standard ratio. Conversely, an excessively high concentration can lead to ion suppression that disproportionately affects the analyte, resulting in a non-linear response and inaccurate quantification.
Q4: What are "matrix effects" and can this compound compensate for them?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the analyte signal. Since this compound is structurally very similar to N6-Benzyladenosine, it is affected by matrix effects in a similar way. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be largely compensated for, leading to more accurate results.
Q5: Can this compound have a different retention time than N6-Benzyladenosine?
A5: In some cases, a slight chromatographic shift, known as the "isotope effect," can be observed between a deuterated internal standard and its non-deuterated counterpart. This is due to the slight difference in physicochemical properties caused by the heavier deuterium (B1214612) atoms. While usually minimal, it's important to ensure that the peaks for both the analyte and the internal standard are consistently integrated.
Experimental Protocol: Determining the Optimal Concentration of this compound
This protocol provides a systematic approach to determining the optimal concentration of this compound for your specific application.
1. Preparation of Stock and Working Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL. Store at -20°C or below.
-
This compound Working Solutions: Prepare a series of working solutions by diluting the stock solution to various concentrations (e.g., 10, 50, 100, 200, and 500 ng/mL).
-
N6-Benzyladenosine Stock Solution (1 mg/mL): Prepare a stock solution of the unlabeled analyte in a similar manner.
-
N6-Benzyladenosine Calibration Standards: Prepare a series of calibration standards covering the expected concentration range of your samples by diluting the analyte stock solution.
2. Sample Preparation and Analysis:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike a constant, mid-range concentration of N6-Benzyladenosine into a neat solvent (e.g., mobile phase) and add each of the different this compound working solution concentrations.
-
Set B (Post-Extraction Spike): Extract blank matrix samples (e.g., plant tissue extract without the analyte). After the final extraction step and just before analysis, spike the extracts with a constant, mid-range concentration of N6-Benzyladenosine and each of the different this compound working solution concentrations.
-
Set C (Pre-Extraction Spike): Spike blank matrix samples with a constant, mid-range concentration of N6-Benzyladenosine and each of the different this compound working solution concentrations before the extraction process.
-
-
Analyze all prepared samples using your LC-MS/MS method.
3. Data Evaluation:
-
Signal Stability and Reproducibility: For each concentration of this compound, assess the reproducibility of the peak area across multiple injections. The coefficient of variation (%CV) should ideally be less than 15%.
-
Matrix Effect Assessment: Compare the peak area of this compound in Set A (neat solution) versus Set B (post-extraction spike). A significant difference indicates the presence of matrix effects. The optimal concentration should show a consistent response.
-
Recovery Assessment: Compare the peak area of this compound in Set C (pre-extraction spike) versus Set B (post-extraction spike) to evaluate the extraction recovery.
-
Analyte Response Normalization: For the optimal concentration of this compound, prepare a full calibration curve for N6-Benzyladenosine. The response factor (Analyte Area / Internal Standard Area) should be consistent across the entire concentration range, resulting in a linear calibration curve (R² > 0.99).
Illustrative Data for Optimal Concentration Selection
| This compound Concentration (ng/mL) | Mean Peak Area (n=6) | %CV |
| 10 | 5,230 | 18.5 |
| 50 | 28,900 | 8.2 |
| 100 | 55,100 | 5.5 |
| 200 | 115,600 | 4.8 |
| 500 | 280,300 (Detector Saturation) | N/A |
Based on this example data, 100 or 200 ng/mL would be a good starting point for further validation as they provide a stable signal with acceptable variability.
Visualizing the Workflow
Caption: Workflow for optimizing this compound internal standard concentration.
Technical Support Center: Matrix Effects in Cytokinin Quantification with LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the liquid chromatography-mass spectrometry (LC-MS) quantification of cytokinins.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which ultimately compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][4] The issue is particularly prevalent in complex biological samples where endogenous components like salts, phospholipids, and metabolites can interfere with the ionization of the target analytes in the mass spectrometer's ion source.[2][5]
Q2: How can I determine if my cytokinin analysis is affected by matrix effects?
A: Several methods can be used to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Method: This is a quantitative method where the signal response of an analyte spiked into a blank matrix extract (post-extraction) is compared to the response of the same analyte in a pure solvent.[1][2] A significant difference between the two responses indicates the presence of matrix effects.[1]
-
Post-Column Infusion: This is a qualitative method used to identify specific retention time regions where matrix effects occur.[1][2] A standard solution of the analyte is continuously infused into the mass spectrometer after the LC column, while a blank matrix extract is injected. Fluctuations in the analyte's baseline signal reveal the retention times at which co-eluting matrix components cause ion suppression or enhancement.[1][2]
-
Comparison of Calibration Curves: The slope of a calibration curve prepared in a pure solvent can be compared to the slope of a curve prepared in a matrix-matched standard.[1] A statistically significant difference between the slopes suggests that the matrix is influencing the analyte's response.[6]
Q3: What is the "gold standard" for compensating for matrix effects?
A: The use of stable isotope-labeled internal standards (SIL-IS) is considered the most reliable method to correct for matrix effects and variations in extraction efficiency.[7][8][9] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N). Because it is chemically identical to the analyte, it co-elutes and experiences the same matrix effects and extraction losses.[8][9] By measuring the ratio of the endogenous analyte to the known concentration of the spiked SIL-IS, accurate quantification can be achieved.[10][11]
Q4: Can sample dilution reduce matrix effects?
A: Yes, simple dilution of the sample extract can often reduce the concentration of interfering matrix components, thereby lessening ion suppression or enhancement.[1][12][13] However, this approach must be balanced with the need to maintain sufficient analyte concentration for sensitive detection.[4] In some cases where ion suppression is severe, dilution can paradoxically improve the limit of detection (LOD) by allowing the analyte signal to appear from a previously suppressed state.[12]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
| Issue / Observation | Possible Cause(s) | Recommended Troubleshooting Steps |
| Low or No Analyte Signal | 1. Inefficient extraction. 2. Severe ion suppression from matrix components.[1] 3. Analyte degradation during sample preparation. | 1. Optimize Extraction: Evaluate different extraction solvents. A modified Bieleski's solvent (e.g., MeOH:HCOOH:H₂O at 15:1:4) is effective for cytokinins.[7] 2. Assess Ion Suppression: Use the post-column infusion technique to identify suppression zones.[1][7] 3. Improve Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) step to remove interferences.[1][7] 4. Use SIL-IS: Incorporate stable isotope-labeled internal standards to correct for signal loss.[7][9] |
| Poor Reproducibility (High %RSD) | 1. Inconsistent matrix effects between samples.[14][15] 2. Variable extraction recovery. 3. Sample carryover between injections. | 1. Strengthen Sample Cleanup: Use advanced SPE cartridges like mixed-mode sorbents for cleaner extracts.[6] 2. Implement SIL-IS: This is the most effective way to correct for variability in both matrix effects and recovery.[7][9] 3. Optimize Wash Steps: Run blank solvent injections between samples to check for carryover and implement a robust autosampler needle wash procedure.[7] |
| Peak Tailing or Splitting | 1. Co-eluting matrix components interfering with chromatography.[3] 2. Inappropriate mobile phase pH. 3. Column degradation or contamination. | 1. Modify Chromatography: Adjust the mobile phase gradient to better separate the analyte from interfering peaks.[1] Consider using UPLC/UHPLC for improved resolution.[6] 2. Adjust pH: Optimize the mobile phase pH to improve the peak shape of basic compounds like cytokinins.[6][16] 3. Use Guard Column: Install a guard column and perform regular column flushing. |
| Signal Enhancement Observed | Co-eluting matrix components facilitate the ionization of the target analyte.[1][3] | 1. Improve Chromatographic Separation: Separate the enhancing compounds from the analyte peak. 2. Enhance Sample Cleanup: Utilize SPE, liquid-liquid extraction (LLE), or protein precipitation (PPT) to remove the source of enhancement.[6][17] 3. Use SIL-IS or Matrix-Matched Calibrators: These methods can effectively compensate for consistent signal enhancement.[18][19] |
Experimental Protocols
Protocol 1: General Cytokinin Extraction and SPE Cleanup
This protocol describes a common method for extracting cytokinins from plant tissue and purifying them using a mixed-mode cation exchange (MCX) SPE column.
-
Homogenization and Extraction: a. Freeze ~100 mg of plant tissue in liquid nitrogen and grind to a fine powder. b. Add 1 mL of pre-chilled (-20°C) modified Bieleski's extraction solvent (15:1:4 methanol (B129727):formic acid:water).[7] c. Add a known quantity of stable isotope-labeled internal standards for each target cytokinin.[7] d. Shake or vortex the mixture for 1 hour at 4°C. e. Centrifuge at high speed (e.g., 14,000 rpm) for 30 minutes at 4°C. f. Collect the supernatant.[7]
-
Solid-Phase Extraction (SPE) using Oasis MCX Column: a. Condition an Oasis MCX SPE column by passing 1 mL of methanol, followed by 1 mL of 1% acetic acid.[7] b. Load the supernatant onto the conditioned column. c. Wash the column with 1 mL of 1% acetic acid to remove polar interferences. d. Wash the column with 1 mL of methanol to remove non-polar interferences.[7] e. Elute the cytokinins with 2 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 70% methanol.[7]
-
Final Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen.[7] b. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[1][7]
Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol allows for the calculation of Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE).
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Prepare a standard solution of the cytokinin in the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Take a blank matrix sample that has undergone the full extraction and cleanup procedure (Protocol 1). Spike the final, dried extract with the cytokinin standard before reconstitution to the same final concentration as Set A.[1]
-
Set C (Pre-Extraction Spike): Take a blank matrix sample and spike it with the cytokinin standard before the extraction process begins (Protocol 1, step 1b).[1]
-
-
Analysis and Calculation: a. Analyze all three sets by LC-MS. b. Calculate the ME, RE, and PE using the mean peak areas:
| Parameter | Formula | Interpretation |
| Matrix Effect (ME) | ME (%) = (Peak Area of Set B / Peak Area of Set A ) x 100 | > 100% indicates ion enhancement. < 100% indicates ion suppression.[4] 85-115% is often considered acceptable. |
| Recovery (RE) | RE (%) = (Peak Area of Set C / Peak Area of Set B ) x 100 | Represents the efficiency of the extraction and cleanup process. |
| Process Efficiency (PE) | PE (%) = (Peak Area of Set C / Peak Area of Set A ) x 100 or PE (%) = (ME x RE) / 100 | Represents the overall efficiency of the entire method, combining extraction losses and matrix effects. |
Visualizations
Experimental and Logical Workflows
Caption: Workflow for cytokinin quantification from sample preparation to final data analysis.
Caption: Decision tree for troubleshooting matrix effect-related issues in LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. eijppr.com [eijppr.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 12. m.youtube.com [m.youtube.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bataviabiosciences.com [bataviabiosciences.com]
- 15. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Troubleshooting Ion Suppression with N6-Benzyladenosine-d5
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression when using N6-Benzyladenosine-d5 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte or internal standard, in this case, this compound, in the mass spectrometer's ion source.[1][2][3] This phenomenon occurs when co-eluting compounds from the sample matrix compete for ionization, leading to a decreased signal intensity.[1][3] Even though this compound is a stable isotope-labeled (SIL) internal standard designed to mimic the analyte and compensate for matrix effects, significant ion suppression can still compromise the accuracy, precision, and sensitivity of your quantitative analysis by reducing the signal of both the analyte and the internal standard.[4]
Q2: How can I determine if my this compound signal is affected by ion suppression?
A2: A common method to identify ion suppression is a post-column infusion experiment.[5][6] This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank, extracted sample matrix. A dip in the baseline signal of this compound indicates the elution of matrix components causing suppression.[5][6] Another approach is to compare the peak area of this compound in a neat solution versus a post-extraction spiked matrix sample. A significantly lower signal in the matrix sample suggests ion suppression.[7]
Q3: What are the common sources of ion suppression in bioanalytical samples?
A3: Common sources of ion suppression in biological matrices like plasma, urine, or tissue homogenates include:
-
Phospholipids: These are major components of cell membranes and a primary cause of ion suppression, particularly in positive electrospray ionization (ESI) mode.[8][9]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can lead to ion suppression.[6][10]
-
Endogenous Metabolites: Various small molecules naturally present in the biological matrix can co-elute and interfere with ionization.[10]
-
Proteins and Peptides: Although larger molecules, residual proteins and peptides after sample preparation can contribute to ion source contamination and suppression.[6]
-
Exogenous Compounds: Co-administered drugs, their metabolites, or contaminants from collection tubes and solvents can also cause suppression.[3]
Q4: Can this compound itself contribute to ion suppression?
A4: Yes, at high concentrations, the analyte and its stable isotope-labeled internal standard can compete with each other for ionization, leading to a non-linear response. It is crucial to use an appropriate concentration of the internal standard to avoid this self-suppression effect.
Troubleshooting Guides
This section provides a systematic approach to troubleshoot and resolve common issues encountered with this compound due to ion suppression.
Problem 1: Low or Inconsistent this compound Signal
Possible Cause: Significant ion suppression from co-eluting matrix components.
Troubleshooting Workflow:
References
- 1. longdom.org [longdom.org]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
reducing background noise in N6-Benzyladenosine-d5 MRM transitions
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high background noise in Multiple Reaction Monitoring (MRM) transitions for N6-Benzyladenosine-d5.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the background noise in my this compound MRM transition unexpectedly high?
High background noise can originate from multiple sources, broadly categorized as chemical, matrix-related, or instrument-related.
Potential Causes and Solutions:
-
Chemical Noise: This is often caused by impurities in solvents, reagents, or gases.[1]
-
Mobile Phase: Use only high-purity, LC-MS grade solvents and additives (e.g., formic acid, ammonium (B1175870) formate).[2] Contamination in mobile phase reservoirs can lead to a constant high baseline.[3] It is advisable to test different brands of LC-MS grade solvents, as some may have lower intrinsic noise in the mass range of interest.
-
Sample Matrix: Complex biological matrices can introduce interfering compounds that are not chromatographically resolved from your analyte. Improve sample clean-up procedures (e.g., Solid-Phase Extraction) to remove these interferences.
-
System Contamination: Contaminants can build up in the LC-MS/MS system over time, leading to elevated background noise.[1] Regularly flush the system and run blank injections to identify and mitigate carryover.[4]
-
-
Instrument Settings: Suboptimal mass spectrometer settings can decrease the signal-to-noise ratio (S/N).
-
Source Parameters: Parameters like cone gas flow can be optimized to reduce the presence of solvent clusters and other interfering ions entering the mass spectrometer. Increasing the cone gas flow rate can sometimes decrease background noise significantly.
-
Low Mass Interferences: The trace analysis of low molecular weight compounds can be challenging due to common chemical interference in this mass range.
-
-
Internal Standard Issues: The deuterated internal standard itself can be a source of noise or interference.
-
Isotopic Purity: Ensure the this compound standard has high isotopic purity. Any non-labeled N6-Benzyladenosine impurity will create a direct signal in the analyte channel.
-
Cross-Contribution: Natural isotopes from a high concentration of the unlabeled analyte can contribute to the signal of the deuterated internal standard, a phenomenon known as cross-talk.[5]
-
Diagram: General Troubleshooting Workflow for High Background Noise
The following workflow provides a systematic approach to diagnosing the source of high background noise in your MRM analysis.
Caption: A logical workflow for troubleshooting high background noise.
Q2: What are the optimal MRM transitions for this compound, and how do I determine them?
Optimal MRM transitions are crucial for achieving high sensitivity and selectivity.[6] For nucleosides like N6-Benzyladenosine, the most common fragmentation pathway is the cleavage of the glycosidic bond, which separates the benzyladenine base from the ribose sugar.[7] The precursor ion is typically the protonated molecule [M+H]+.
Table 1: Predicted MRM Transitions for N6-Benzyladenosine and this compound
| Compound | Precursor Ion (Q1) [M+H]⁺ | Predicted Product Ion (Q3) [Base+H]⁺ | Transition Type |
| N6-Benzyladenosine | m/z 358.2 | m/z 226.1 | Quantifier |
| N6-Benzyladenosine | m/z 358.2 | User Determined | Qualifier |
| This compound | m/z 363.2 | m/z 231.1 | IS Quantifier |
| This compound | m/z 363.2 | User Determined | IS Qualifier |
| Note: These values are predicted and must be confirmed empirically on your specific instrument. |
Experimental Protocol: Determining and Optimizing MRM Transitions
This protocol outlines the steps to identify the most intense and specific product ions and optimize the collision energy for them.[8]
-
Prepare Standard Solution: Create a ~1 µg/mL solution of this compound in an appropriate solvent (e.g., 50:50 Methanol:Water).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Confirm Precursor Ion: Acquire a full scan (Q1 scan) to confirm the mass of the protonated precursor ion ([M+H]⁺), which should be m/z 363.2.
-
Identify Product Ions: Perform a product ion scan by setting the first quadrupole (Q1) to isolate the precursor ion (m/z 363.2) and scanning the third quadrupole (Q3) over a relevant mass range (e.g., m/z 50-370). The most abundant ion should correspond to the protonated benzyladenine-d5 base (m/z 231.1).[7] Select the most intense and specific product ions for MRM optimization.
-
Optimize Collision Energy (CE):
-
Set up an MRM method monitoring the chosen precursor-product ion pair (e.g., 363.2 → 231.1).
-
Create an experiment that ramps the collision energy across a range (e.g., 5 to 50 eV in 2-3 eV increments) while continuously infusing the standard.[8]
-
Plot the resulting product ion intensity (peak area or height) against the collision energy value.
-
The optimal CE is the value that produces the maximum signal intensity.[8] Repeat this for each transition you intend to monitor.
-
Q3: How can I optimize MS parameters like Collision Energy and Cone Voltage to improve the signal-to-noise ratio?
Optimizing instrument parameters is critical for maximizing the signal of your target analyte while minimizing background noise.
-
Collision Energy (CE): As described above, CE is arguably the most critical parameter for MRM sensitivity.[8][9] An insufficient CE results in poor fragmentation, while excessive CE can shatter the desired product ion, weakening the signal.[8] The optimal CE is unique for each MRM transition.[9] Using automated optimization software, if available, can significantly reduce the time required for this process.[10][11]
Table 2: Example of Collision Energy Optimization Data
| Collision Energy (eV) | Product Ion Peak Area (Arbitrary Units) |
| 10 | 150,000 |
| 15 | 450,000 |
| 20 | 980,000 |
| 25 | 1,250,000 |
| 30 | 950,000 |
| 35 | 550,000 |
| 40 | 200,000 |
| This table illustrates a typical "breakdown curve" where the signal peaks at an optimal energy level. |
-
Cone Voltage (or Fragmentor Voltage): This parameter influences the transmission of ions from the source and can induce "in-source" fragmentation.[12] While typically optimized to maximize precursor ion intensity, it can also be adjusted to reduce background noise. In situations with high baseline noise for a specific transition, performing a cone voltage optimization study (similar to a CE ramp) can sometimes improve the S/N ratio.
Diagram: MRM Optimization Workflow
This diagram illustrates the logical flow for optimizing MRM parameters for a new compound.
Caption: A workflow for empirical optimization of MRM transitions.
Q4: My this compound internal standard shows signal variability or interference. What are the likely causes?
Variability in the stable isotope-labeled internal standard (SIL-IS) can compromise quantitative accuracy.[13]
Potential Causes and Solutions:
-
Deuterium (B1214612) Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. If a sharp matrix interference peak co-elutes, this slight shift can cause the analyte and the IS to experience different degrees of ion suppression, leading to poor tracking.
-
Action: Ensure the chromatographic peak shapes of the analyte and IS are symmetrical and that their retention times are as close as possible. Adjusting the gradient may be necessary.
-
-
In-source Instability: Although less common, deuterated standards can sometimes undergo back-exchange, where deuterium atoms are replaced with hydrogen from the mobile phase, particularly under certain pH or source temperature conditions.
-
Action: If instability is suspected, review source conditions. Prepare standards and samples fresh daily to minimize the time the IS spends in an aqueous environment.[14]
-
-
Analyte Cross-Talk: At the upper end of the calibration curve, the natural isotopic abundance of the unlabeled analyte (e.g., the M+5 peak) can contribute to the signal in the d5-IS channel, artificially inflating the IS response and causing non-linearity.[5]
References
- 1. zefsci.com [zefsci.com]
- 2. youtube.com [youtube.com]
- 3. echemi.com [echemi.com]
- 4. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. forensicrti.org [forensicrti.org]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
N6-Benzyladenosine-d5 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6-Benzyladenosine-d5. The following information is designed to address common solubility issues and provide guidance on proper handling and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
While specific solubility data for the deuterated form (d5) is not extensively published, it is generally expected to be very similar to that of the non-deuterated N6-Benzyladenosine. Minor differences may be observed, and in some cases, deuteration can slightly increase solubility. The provided data is for the non-deuterated compound and should serve as a strong guideline.
Q2: In which solvents is this compound soluble?
Based on data for N6-Benzyladenosine, it is highly soluble in fresh DMSO, has limited solubility in ethanol, and is considered insoluble in water.[1] It is also slightly soluble in methanol, where sonication may be required to fully dissolve the compound.[2]
Q3: My this compound is not dissolving well in DMSO, what could be the issue?
The most common reason for poor solubility in DMSO is the presence of moisture. DMSO is hygroscopic and readily absorbs water from the atmosphere, which can significantly reduce the solubility of N6-Benzyladenosine.[1] Always use fresh, anhydrous DMSO for the preparation of your stock solutions.
Q4: Can I dissolve this compound directly in my aqueous cell culture medium?
No, N6-Benzyladenosine is reported to be insoluble in water.[1] It is necessary to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous medium for experiments. Ensure the final concentration of the organic solvent in your experiment is low enough to not affect the cells.
Q5: How should I store my this compound powder and stock solutions?
For long-term storage, the solid powder should be kept at -20°C and is stable for up to 3 years.[1] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year or at -20°C for up to 1 month.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when diluting DMSO stock in aqueous buffer/media. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Increase the volume of the aqueous solution to further dilute the compound.- Reduce the final concentration of this compound in your experiment.- Consider using a small amount of a co-solvent or surfactant if compatible with your experimental system. |
| Compound appears insoluble or forms a suspension in fresh DMSO. | The concentration is too high, or the compound requires more energy to dissolve. | - Gently warm the solution (e.g., to 37°C) and vortex thoroughly.- Use sonication to aid in dissolution.- If the issue persists, try preparing a more dilute stock solution. |
| Inconsistent experimental results. | Potential degradation of the compound due to improper storage. | - Always use freshly prepared dilutions from a properly stored, frozen stock.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[1][3] |
Quantitative Solubility Data
The following table summarizes the known solubility of N6-Benzyladenosine . This data should be used as a primary reference for this compound.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 71 mg/mL[1] | 198.67 mM[1] | Use fresh, anhydrous DMSO. Moisture will reduce solubility.[1] |
| Ethanol | 1 mg/mL[1] | ~2.8 mM | Limited solubility. |
| Methanol | Slightly Soluble[2] | - | Sonication may be required.[2] |
| Water | Insoluble[1] | - | Not suitable as a primary solvent. |
| DMF | Soluble (for some derivatives)[4] | - | May be a suitable alternative to DMSO for certain applications. |
| Acetone | Soluble (for some derivatives)[4] | - | May be a suitable alternative to DMSO for certain applications. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need approximately 3.62 mg (Molecular Weight: ~362.4 g/mol ).
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution thoroughly. If necessary, gently warm the vial to 37°C or place it in a sonicator bath for short intervals until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][3]
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
Apoptosis Signaling Pathway of N6-Benzyladenosine
Caption: N6-Benzyladenosine induced apoptosis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. organic chemistry - Deuterated solvents vs. regular solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synmr.in [synmr.in]
Technical Support Center: Preventing Isotopic Exchange in Deuterated Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent isotopic exchange in deuterated standards, ensuring the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a problem in quantitative analysis?
Isotopic exchange, in the context of deuterated internal standards, is the unintentional swapping of deuterium (B1214612) atoms on the standard with hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1][2] This phenomenon, also known as "back-exchange," can significantly compromise the accuracy of quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS).[1]
The core issue is that the mass spectrometer differentiates between the analyte and the internal standard based on their mass difference. If the deuterated internal standard loses its deuterium atoms, it can lead to two major problems:
-
Underestimation of the Internal Standard: The signal for the deuterated internal standard decreases, leading to an artificially high analyte-to-internal standard ratio.[1]
-
Overestimation of the Analyte: The back-exchanged internal standard can be incorrectly measured as the unlabeled analyte, causing a "false positive" signal and leading to an overestimation of the analyte's concentration.[1][3]
Q2: Which functional groups are most susceptible to isotopic exchange?
The stability of a deuterium label is highly dependent on its position within a molecule and the pH of the environment.[1] Hydrogens attached to heteroatoms are generally more labile and prone to exchange.[1][4]
| Functional Group | Exchangeability | Conditions Favoring Exchange |
| Alcohols (-OH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amines (-NH2, -NHR) | Highly Labile | Neutral, acidic, or basic conditions |
| Carboxylic Acids (-COOH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amides (-CONH-) | Labile | Acid or base-catalyzed |
| α-Hydrogens to Carbonyls | Moderately Labile | Acid or base-catalyzed (via enolization) |
| Table 1: Relative lability of hydrogens on common functional groups. Data compiled from multiple sources.[1] |
Q3: What are the primary factors that promote isotopic exchange?
Several environmental and experimental factors can significantly influence the rate of isotopic exchange:
-
pH: The rate of exchange is highly dependent on pH.[2][5][6] It is generally slowest around pH 2.5-3 and increases significantly in acidic or basic conditions.[2][4]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][2][3]
-
Solvent Composition: Protic solvents, such as water, methanol, and ethanol, are sources of hydrogen and can facilitate the exchange of deuterium atoms.[1][3][4]
-
Sample Matrix: The composition of the sample matrix can influence the exchange. The presence of water, enzymes, or other catalytic species in biological matrices like plasma or urine can promote exchange.[1]
Troubleshooting Guides
Problem 1: I'm observing a decreasing signal for my deuterated internal standard over time.
This is a classic symptom of isotopic back-exchange.[4] The following workflow can help diagnose and mitigate the issue.
Caption: Troubleshooting workflow for a decreasing deuterated internal standard signal.
Problem 2: My calibration curve is non-linear.
Non-linearity in a calibration curve can be caused by issues with the deuterated internal standard.
Caption: Troubleshooting workflow for a non-linear calibration curve.
Experimental Protocols
Protocol 1: Assessment of Deuterated Internal Standard Stability
This protocol is designed to determine if the deuterated internal standard is stable under the experimental conditions.
Materials:
-
Deuterated internal standard
-
Blank biological matrix (e.g., plasma, urine) known to be free of the analyte
-
Solvents used in sample preparation and mobile phase
Methodology:
-
Spike the deuterated internal standard into the blank matrix at a concentration similar to that used in the analytical method.[7]
-
Prepare a parallel sample of the internal standard in the reconstitution solvent.
-
Incubate both samples under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.[7]
-
Analyze the samples by LC-MS/MS at various time points, monitoring for the appearance of the unlabeled analyte's mass transition.[7]
-
A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.[7]
Example Data:
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected in IS Channel? |
| Biological Matrix | 4 | 25 | 7.4 | 15% | Yes |
| Reconstitution Solvent | 4 | 25 | 8.0 | 25% | Yes |
| Biological Matrix | 4 | 4 | 7.4 | <2% | No |
| Reconstitution Solvent | 4 | 4 | 3.0 | <1% | No |
| Table 2: Hypothetical data from an internal standard stability experiment. |
Interpretation: The data indicates that the internal standard is unstable at room temperature in both the biological matrix and the slightly basic reconstitution solvent. Lowering the temperature and acidifying the solvent significantly reduces the extent of isotopic exchange.[2]
Protocol 2: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)
This protocol outlines the steps to determine the isotopic purity of a deuterated internal standard.
Sample Preparation:
-
Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., acetonitrile (B52724)/water) at a concentration that provides a strong signal (e.g., 1 µg/mL).[8]
Instrumentation and Method:
-
Use a high-resolution mass spectrometer capable of resolving the different isotopologues.
-
Infuse the sample directly or inject it onto an LC column.
-
Acquire full scan mass spectra in the appropriate mass range.[8]
Data Analysis:
-
Identify the ion signals corresponding to the non-deuterated (d0) and the various deuterated isotopologues.
-
Calculate the isotopic purity by dividing the intensity of the desired deuterated isotopologue by the sum of the intensities of all isotopologues.
Best Practices for Storage and Handling
To maintain the integrity of deuterated standards, adhere to the following best practices:
-
Storage: Store deuterated standards, especially in solid form, at -20°C or colder in a desiccator to protect from moisture.[9] Solutions should be stored in tightly sealed vials at low temperatures (2-8°C or -20°C) and protected from light.[9] Always refer to the manufacturer's certificate of analysis for specific storage instructions.[9][10]
-
Solvent Selection: Use high-purity aprotic solvents like acetonitrile or ethyl acetate (B1210297) for reconstitution and dilution whenever possible.[9] Avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium atoms.[9]
-
Handling: When preparing stock solutions from a solid standard, allow the container to equilibrate to room temperature before opening to prevent condensation.[10] Handle all materials under a dry, inert atmosphere (e.g., nitrogen or argon) if possible.[10]
-
Working Solutions: Prepare fresh working solutions from a properly stored stock solution as needed to minimize the time they are stored in potentially problematic solvents or matrices.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
dealing with co-eluting interferences with N6-Benzyladenosine-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N6-Benzyladenosine-d5 as an internal standard in quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of N6-Benzyladenosine, where five hydrogen atoms on the benzyl (B1604629) ring have been replaced with deuterium (B1214612). It is an ideal internal standard for quantitative mass spectrometry analysis because it is chemically identical to the analyte (N6-Benzyladenosine) and therefore exhibits similar behavior during sample preparation, chromatography, and ionization.[1] This co-elution and similar ionization response allow for effective compensation for matrix effects, which are a common source of variability and inaccuracy in bioanalysis.[1]
Q2: What are the primary challenges when using this compound?
The most common challenges encountered when using this compound and other deuterated internal standards include:
-
Co-eluting Interferences: Components from the biological matrix can co-elute with the analyte and internal standard, causing ion suppression or enhancement.
-
Chromatographic Shift (Isotope Effect): The deuterium-labeled internal standard may have a slightly different retention time than the unlabeled analyte, a phenomenon known as the "deuterium isotope effect."[2] This can lead to differential matrix effects.
-
Isotopic Purity and Cross-Interference: The this compound standard may contain a small amount of the unlabeled analyte, or natural isotopes of the analyte may contribute to the internal standard's signal.
-
Stability of Deuterium Labels: While generally stable, deuterium labels on a benzyl group are not expected to readily exchange under typical LC-MS conditions. However, exposure to harsh pH or temperature conditions during sample preparation should be evaluated.
Q3: What are the expected fragmentation patterns for N6-Benzyladenosine in mass spectrometry?
The most common fragmentation pathway for nucleosides like N6-Benzyladenosine involves the cleavage of the glycosidic bond between the ribose sugar and the purine (B94841) base.[3] This results in a product ion corresponding to the protonated benzyladenine base. Further fragmentation of the benzyladenine portion can also occur.
Troubleshooting Guide for Co-eluting Interferences
Co-eluting interferences from the biological matrix are a primary source of inaccurate and imprecise results in LC-MS/MS assays. This guide provides a systematic approach to identifying and mitigating these issues.
Problem: Poor Peak Shape, Inconsistent Retention Times, or Inaccurate Quantification
This is often the first indication of co-eluting interferences or other matrix effects.
Question: Are co-eluting matrix components suppressing or enhancing the ionization of N6-Benzyladenosine and its d5-labeled internal standard?
Action:
-
Post-Extraction Spike Experiment: Analyze three sets of samples:
-
Set A: A neat solution of N6-Benzyladenosine and this compound in a clean solvent.
-
Set B: Blank matrix extract spiked with N6-Benzyladenosine and this compound after extraction.
-
Set C: A pre-extraction spiked sample where the analyte and internal standard are added to the matrix before the extraction process.
-
-
Data Evaluation: Compare the peak areas of the analyte and internal standard in Set B to those in Set A. A significant difference indicates the presence of matrix effects (ion suppression or enhancement).
Quantitative Data Summary
The following table provides hypothetical yet typical mass spectrometry parameters for the analysis of N6-Benzyladenosine. Actual values may vary depending on the specific instrumentation and chromatographic conditions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| N6-Benzyladenosine | 358.2 | 226.1 | 25 | 4.2 |
| This compound | 363.2 | 231.1 | 25 | 4.18 |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of N6-Benzyladenosine in Human Plasma
This protocol is adapted from a method for adenosine (B11128) analysis in blood and should be optimized for N6-Benzyladenosine.[4]
1. Sample Preparation (Protein Precipitation): a. To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing this compound at the desired concentration. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
- Column: A HILIC column (e.g., SeQuant® ZIC®-HILIC) is a good starting point for separating polar nucleosides.[4]
- Mobile Phase A: 10 mM Ammonium Formate in Water
- Mobile Phase B: Acetonitrile
- Gradient: Start with a high percentage of Mobile Phase B and gradually increase the percentage of Mobile Phase A.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions: See the Quantitative Data Summary table.
- Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity of N6-Benzyladenosine.
Visualizations
Caption: A logical workflow for troubleshooting co-eluting interferences.
Caption: A simplified diagram of a potential signaling pathway for N6-Benzyladenosine.
References
Validation & Comparative
A Comparative Guide to LC-MS Method Validation: N6-Benzyladenosine-d5 vs. Non-Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a deuterated internal standard, N6-Benzyladenosine-d5, against a non-deuterated structural analog for the quantitative analysis of N6-Benzyladenosine by Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is widely recognized as the gold standard in quantitative bioanalysis, offering superior accuracy and precision.[1][2] This guide will present supporting experimental data, detailed methodologies, and visual workflows to illustrate the advantages of employing a deuterated internal standard.
Internal standards are crucial in LC-MS-based quantification to correct for variability throughout the analytical process, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[3] Deuterated internal standards are chemically identical to the analyte, with the only difference being the replacement of some hydrogen atoms with deuterium. This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard while ensuring they behave almost identically during chromatography and ionization.[1]
Performance Comparison: this compound vs. Non-Deuterated Internal Standard
The following tables summarize the quantitative performance of an LC-MS method for N6-Benzyladenosine using either this compound or a non-deuterated structural analog as the internal standard. The data presented is a representative compilation based on typical outcomes observed in comparative validation studies.
Table 1: Linearity and Sensitivity
| Parameter | Method with this compound | Method with Non-Deuterated IS |
| Calibration Range | 0.1 - 100 ng/mL | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.15 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Recovery) with this compound | Precision (%RSD) with this compound | Accuracy (% Recovery) with Non-Deuterated IS | Precision (%RSD) with Non-Deuterated IS |
| Low | 0.3 | 98.5 - 101.2 | < 5% | 92.1 - 108.5 | < 15% |
| Medium | 50 | 99.1 - 100.8 | < 3% | 95.3 - 105.1 | < 10% |
| High | 80 | 99.5 - 101.0 | < 2% | 96.8 - 103.7 | < 8% |
Table 3: Matrix Effect
| Parameter | Method with this compound | Method with Non-Deuterated IS |
| Matrix Factor (MF) Range | 0.95 - 1.05 | 0.75 - 1.20 |
| IS-Normalized Matrix Factor (%CV) | < 5% | < 15% |
The data clearly indicates that the use of this compound results in a wider linear range, lower detection and quantification limits, and significantly better accuracy and precision.[4] Furthermore, the matrix effect is substantially minimized when using the deuterated internal standard, as demonstrated by the tighter matrix factor range and lower coefficient of variation of the IS-normalized matrix factor.[5] This is because the deuterated standard co-elutes and experiences nearly identical ionization suppression or enhancement as the analyte, providing more effective normalization.[1]
Experimental Protocols
A detailed methodology for the validation of an LC-MS method for the quantification of N6-Benzyladenosine in a biological matrix (e.g., plasma) is provided below.
Preparation of Stock and Working Solutions
-
N6-Benzyladenosine Stock Solution (1 mg/mL): Accurately weigh and dissolve N6-Benzyladenosine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Non-Deuterated IS Stock Solution (1 mg/mL): Accurately weigh and dissolve the structural analog internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the N6-Benzyladenosine stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare working solutions of the internal standards in the same diluent.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (either this compound or the non-deuterated IS).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to achieve separation of N6-Benzyladenosine from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
N6-Benzyladenosine: Precursor ion > Product ion (to be determined by infusion)
-
This compound: Precursor ion > Product ion (to be determined by infusion)
-
Non-Deuterated IS: Precursor ion > Product ion (to be determined by infusion)
-
Method Validation Procedures
The method should be validated for linearity, sensitivity (LOD and LLOQ), accuracy, precision, selectivity, matrix effect, and stability according to regulatory guidelines.
Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship behind the superiority of deuterated internal standards.
Caption: Experimental workflow for the LC-MS quantification of N6-Benzyladenosine.
References
The Gold Standard for Bioanalysis: A Comparative Guide to N6-Benzyladenosine-d5 and C13-Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of N6-Benzyladenosine, the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. While deuterium-labeled standards like N6-Benzyladenosine-d5 have been commonly employed, a growing body of evidence underscores the superiority of Carbon-13 (C13) labeled standards in mitigating analytical challenges, particularly in complex biological matrices. This guide presents an objective comparison of these two types of internal standards, supported by established analytical principles and detailed experimental methodologies.
The use of stable isotope-labeled internal standards is indispensable in quantitative mass spectrometry to correct for analyte loss during sample preparation and to compensate for matrix effects that can suppress or enhance the analyte signal. An ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency. However, subtle physicochemical differences between deuterated standards and their native counterparts can introduce analytical inaccuracies.
Key Performance Characteristics: A Comparative Analysis
| Feature | This compound (Deuterium-Labeled) | C13-Labeled N6-Benzyladenosine | Rationale & Implications |
| Chromatographic Co-elution | Potential for a slight retention time shift, often eluting earlier than the unlabeled analyte. This is known as the "isotope effect." | Typically exhibits perfect co-elution with the native analyte under various chromatographic conditions. | The superior co-elution of C13-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak. |
| Matrix Effect Compensation | Can be incomplete due to chromatographic shifts, leading to differential ion suppression or enhancement between the analyte and the internal standard. | More effective and reliable compensation as both the analyte and the internal standard experience the same matrix environment at the same retention time. | In complex biological matrices, where ion suppression is a significant challenge, the improved compensation of C13-labeled standards leads to more accurate and precise quantification. |
| Isotopic Stability | Deuterium (B1214612) atoms, if located on exchangeable sites, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent. | C13 atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange. | C13-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis, preventing a decrease in the concentration of the labeled standard. |
| Potential for Isotopic Interference | The natural abundance of deuterium is low, but in-source fragmentation and H-D exchange can sometimes complicate mass spectra. | The natural abundance of 13C is approximately 1.1%, which can be a consideration for low-level quantification, but is generally manageable with modern high-resolution mass spectrometers. | C13 labeling generally provides a cleaner analytical signal with less potential for spectral overlap from natural isotopic abundances of the analyte. |
| Cost | Generally lower due to less complex synthesis procedures. | Typically higher due to the more intricate and costly synthesis required to incorporate C13 atoms. | While deuterated standards are more budget-friendly, the potential for compromised data quality may outweigh the initial cost savings for critical applications. |
Experimental Protocols
To provide a clearer understanding of how these internal standards are utilized in a research setting, a representative experimental protocol for the quantification of N6-Benzyladenosine in a biological matrix using LC-MS/MS is provided below. This protocol is based on established methodologies for the analysis of similar nucleosides.
Objective: To quantify the concentration of N6-Benzyladenosine in human plasma using a stable isotope-labeled internal standard (either this compound or C13-labeled N6-Benzyladenosine).
Materials and Reagents:
-
N6-Benzyladenosine analytical standard
-
This compound or C13-labeled N6-Benzyladenosine internal standard
-
Human plasma (blank)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Calibrated pipettes
-
Analytical balance
-
Microcentrifuge tubes
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM)
Methodology:
-
Preparation of Stock Solutions:
-
N6-Benzyladenosine Stock (1 mg/mL): Accurately weigh 1 mg of N6-Benzyladenosine and dissolve it in 1 mL of methanol.
-
Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of this compound or C13-labeled N6-Benzyladenosine and dissolve it in 1 mL of methanol.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a series of working solutions of N6-Benzyladenosine by serially diluting the stock solution with methanol:water (1:1, v/v).
-
Spike blank human plasma with the working solutions to create calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard at a fixed concentration (e.g., 100 ng/mL).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate N6-Benzyladenosine from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Detection (MRM Mode):
-
Optimize the mass spectrometer to monitor specific precursor-to-product ion transitions for both N6-Benzyladenosine and the internal standard.
-
Optimize parameters such as collision energy and declustering potential for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of N6-Benzyladenosine in the unknown samples from the calibration curve.
-
Visualizing the Workflow and Underlying Biology
To further elucidate the experimental process and the biological context of N6-Benzyladenosine, the following diagrams are provided.
Caption: A typical workflow for the quantification of N6-Benzyladenosine.
N6-Benzyladenosine is known to induce apoptosis and cell cycle arrest in cancer cells. The following diagram illustrates a simplified signaling pathway associated with these effects.
Caption: N6-Benzyladenosine's pro-apoptotic signaling cascade.
Conclusion
While deuterated internal standards like this compound can be a cost-effective option for some applications, the evidence strongly supports the superiority of C13-labeled internal standards for robust and accurate quantitative bioanalysis. Their identical chromatographic behavior and superior isotopic stability minimize the risk of analytical errors, particularly in complex matrices. For high-stakes research and drug development where data integrity is non-negotiable, C13-labeled N6-Benzyladenosine represents the gold standard for achieving the most reliable and reproducible results.
The Gold Standard in Bioanalysis: A Comparative Guide to N6-Benzyladenosine-d5 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of N6-Benzyladenosine, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy and precision of their results. This guide provides an objective comparison of the performance of the deuterated internal standard, N6-Benzyladenosine-d5, against the alternative of using a non-isotopically labeled structural analog. Supported by established principles in bioanalytical method validation and representative experimental data, this document serves as a resource for making informed decisions in assay development.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] Their near-identical physicochemical properties to the analyte ensure they behave similarly during sample preparation, chromatography, and ionization. This co-behavior allows the SIL-IS to effectively compensate for variations in sample processing and matrix effects, leading to enhanced accuracy and precision.[3][4] While structural analogs are a viable alternative, they may exhibit different extraction recoveries, chromatographic retention times, and ionization responses, which can potentially compromise data quality.[2][5]
Performance Comparison: this compound vs. Structural Analog Internal Standard
The following table summarizes the expected performance characteristics for a validated LC-MS/MS method for the quantification of N6-Benzyladenosine using either this compound or a representative structural analog (e.g., Kinetin Riboside) as the internal standard. The data is based on typical validation results for analogous compounds.[5][6]
| Performance Metric | This compound (SIL-IS) | Structural Analog (e.g., Kinetin Riboside) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 15% |
| Intra-day Accuracy (% Bias) | ± 10% | ± 15% |
| Inter-day Accuracy (% Bias) | ± 10% | ± 15% |
| Mean Extraction Recovery | Consistent with analyte | May differ from analyte |
| Matrix Effect | Compensated | Potential for differential matrix effects |
Experimental Protocols
To provide a comprehensive understanding, the following are representative, detailed experimental protocols for the quantification of N6-Benzyladenosine in a biological matrix (e.g., plant tissue extract or cell lysate) using this compound as the internal standard.
Sample Preparation: Solid Phase Extraction (SPE)
-
Homogenization: Homogenize 100 mg of the biological sample in 1 mL of extraction solvent (e.g., methanol (B129727):water:formic acid, 15:4:1, v/v/v).[7]
-
Internal Standard Spiking: Add a known concentration of this compound to the homogenate.
-
Centrifugation: Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M formic acid followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N6-Benzyladenosine: e.g., m/z 358.2 -> 226.1
-
This compound: e.g., m/z 363.2 -> 231.1
-
-
Collision Energy and other MS parameters: Optimized for the specific instrument.
-
Visualizing the Rationale and Workflow
The following diagrams illustrate the logical relationships in selecting an internal standard and a typical experimental workflow for bioanalysis.
Caption: Logical relationships of internal standard properties and their impact on bioanalysis.
Caption: A generalized workflow for the bioanalysis of N6-Benzyladenosine.
Signaling Pathways of N6-Benzyladenosine
N6-Benzyladenosine is a synthetic cytokinin and also functions as an adenosine (B11128) receptor agonist. Its biological effects are mediated through distinct signaling pathways in plants and animals.
Cytokinin Signaling in Plants
In plants, N6-Benzyladenosine, as a cytokinin, is involved in regulating cell division and differentiation. The signaling cascade is a multi-step phosphorelay system.
Caption: The cytokinin signaling cascade in plant cells.
Adenosine Receptor Signaling
As an adenosine analog, N6-Benzyladenosine can activate adenosine receptors, which are G-protein coupled receptors that modulate adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N6-Benzyladenosine Quantification: Linearity and Range
For researchers, scientists, and drug development professionals, the accurate quantification of N6-Benzyladenosine is critical for understanding its diverse biological roles, from plant growth regulation to its potential as an anti-cancer agent. This guide provides a comparative overview of three common analytical methods for N6-Benzyladenosine quantification: Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This document outlines the performance characteristics, specifically linearity and range, of each method and provides detailed experimental protocols. The information is intended to assist researchers in selecting the most appropriate method for their specific research needs.
Quantitative Performance Comparison
The selection of an analytical method for N6-Benzyladenosine quantification depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the linearity and range of ELISA, HPLC-UV, and LC-MS/MS.
| Analytical Method | Linearity (R²) | Linear Range |
| ELISA | Not explicitly stated, but a standard curve is used for quantification. | 0.01 to 10 pmol/50 µl[1] |
| HPLC-UV | > 0.999 (Illustrative for a similar compound) | 0.2 to 10 µM (Illustrative for adenosine (B11128) phosphates)[2] |
| LC-MS/MS | > 0.99 (Generally expected for validated methods) | 5.0 nM to higher concentrations (Illustrative for adenine)[3] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput, sensitive immunoassay that utilizes the principle of competitive binding. The Agrisera N6-benzyladenosine ELISA quantitation kit is a commercially available option.
Principle: The assay involves a competition between the N6-Benzyladenosine in the sample and a known amount of tracer for a limited number of specific antibodies coated on the microplate wells. The amount of tracer bound to the antibody is inversely proportional to the concentration of N6-Benzyladenosine in the sample.
Sample Preparation (Example for Plant Tissues): [1]
-
Grind frozen plant tissue to a fine powder under liquid nitrogen.
-
Extract the powder in ice-cold 70% ethanol (B145695) containing an antioxidant.
-
A tracer can be added to monitor for losses during purification.
-
Centrifuge the homogenate and re-extract the pellet.
-
Purify the combined extracts using a reversed-phase C18 column to remove chlorophyll (B73375) and lipids.
-
Concentrate the extracts and dilute them with an appropriate buffer.
-
For immunoassay, dry the eluates and re-dissolve them in Tris-buffered saline (TBS).
Assay Procedure:
-
Add standards and samples to the antibody-coated microplate wells.
-
Add the tracer to each well.
-
Incubate to allow for competitive binding.
-
Wash the wells to remove unbound components.
-
Add a substrate that reacts with the bound tracer to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader.
-
Calculate the N6-Benzyladenosine concentration from a standard curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the separation and quantification of various compounds. While a specific validated method for N6-Benzyladenosine with detailed linearity and range was not found in the search, a general protocol for a similar analysis is provided below.
Principle: The sample is injected into a liquid chromatograph where it is separated on a stationary phase (column). The separated components are then detected by a UV detector based on their absorbance of ultraviolet light at a specific wavelength.
Illustrative Protocol for Analysis of Adenosine Analogs in Cell Culture:
-
Sample Preparation: [4]
-
For cell extracts: Scrape cells in a pre-cooled buffer, followed by freeze-thaw cycles to lyse the cells. Centrifuge to pellet debris and collect the supernatant.
-
For cell culture medium: Centrifuge the medium to remove cells and debris. The supernatant can be directly injected or subjected to a protein precipitation step (e.g., with acetone) followed by centrifugation.[5]
-
-
Chromatographic Conditions (Example): [2]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detector set at the maximum absorbance wavelength for N6-Benzyladenosine (around 270 nm).
-
-
Quantification:
-
Prepare a calibration curve by injecting standards of known concentrations.
-
The peak area of N6-Benzyladenosine in the sample is used to determine its concentration from the calibration curve. For validated methods, a linearity of R² > 0.99 is expected.[6]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique ideal for quantifying low-abundance analytes in complex matrices. A specific validated method for N6-Benzyladenosine was not identified, but a general protocol for the analysis of modified nucleosides is presented.
Principle: Similar to HPLC, the sample is first separated by liquid chromatography. The eluent is then introduced into a mass spectrometer, where the molecules are ionized, separated by their mass-to-charge ratio (m/z), fragmented, and the resulting fragment ions are detected. This provides a high degree of specificity and sensitivity.
General Protocol for Analysis of Modified Nucleosides in Biological Samples: [7][8]
-
Sample Preparation (e.g., from cell culture): [7]
-
Harvest and lyse the cells.
-
Isolate total RNA.
-
Digest the RNA into nucleosides using nucleases and phosphatases.
-
-
LC-MS/MS Conditions (Example):
-
LC System: A reversed-phase UPLC or HPLC system.
-
Column: A C18 column suitable for separating nucleosides.
-
Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of an acid (e.g., formic acid) to aid ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for nucleosides.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion (the m/z of N6-Benzyladenosine) is selected and fragmented, and a specific product ion is monitored.
-
-
Quantification:
-
A standard curve is generated using serial dilutions of an N6-Benzyladenosine standard.
-
The peak area of the specific MRM transition for N6-Benzyladenosine in the sample is used to calculate its concentration based on the standard curve.
-
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: N6-Benzyladenosine Signaling Pathway.
Caption: General Experimental Workflow for Quantification.
References
- 1. agrisera.com [agrisera.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a robust and sensitive LC-MS/MS method for the determination of adenine in plasma of different species and its application to in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cytokinin Analysis: An Inter-Laboratory Comparison
For researchers, scientists, and drug development professionals, the accurate quantification of cytokinins is paramount to understanding their diverse roles in plant development and disease. This guide provides an objective comparison of commonly employed analytical methods for cytokinin analysis, supported by experimental data from various studies. We delve into the intricacies of extraction, purification, and quantification techniques, offering detailed protocols and performance data to aid in method selection and experimental design.
Comparison of Analytical Methods
The choice of an analytical method for cytokinin quantification is a critical decision influenced by factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The most prevalent techniques include High-Performance Liquid Chromatography (HPLC) often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, and immunoassays like ELISA.
Performance Characteristics of Common Analytical Methods
The following table summarizes the key performance characteristics of different analytical methods for cytokinin analysis, compiled from various research publications. This allows for a direct comparison of their capabilities.
| Method | Limit of Detection (LOD) | Linearity (R²) | Recovery Rate (%) | Precision (RSD %) | Key Advantages | Key Disadvantages |
| HPLC-UV | 0.22 to 1.1 µg L⁻¹[1] | > 0.998[1] | 62.1 - 109.4[1] | < 10[1] | Lower cost, higher reliability than ELISA and GC.[1] | Lower sensitivity compared to MS-based methods. |
| LC-MS | 10 to 50 fmol[2] | Spans at least five orders of magnitude[3] | - | - | High sensitivity and selectivity.[4] | Higher equipment and operational costs. |
| LC-MS/MS | Close to 1 fmol (5-25 fmol for O-glucosides and nucleotides)[3] | - | - | Reproducibility (%RSD): 0.12 - 8.75[5] | Highest sensitivity and specificity, allows for simultaneous analysis of multiple compounds.[3][4][6] | Complex instrumentation and data analysis. |
| ELISA | Valid from 1 to 100 pmol for iP and 1 to 90 pmol for DHZ[7] | - | Losses varied from 15 to 61%[7] | - | Suitable for a large number of samples with low precision requirements.[8] | Prone to cross-reactivity, potentially leading to overestimated values.[7] |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and comparable results across different laboratories. Below are methodologies for key experiments in cytokinin analysis.
Sample Extraction
The initial step in cytokinin analysis involves the extraction of these phytohormones from the plant matrix. The choice of extraction solvent significantly impacts the yield.
Modified Bieleski's Solvent Extraction:
-
Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Add modified Bieleski's solvent (methanol:formic acid:water, 15:1:4, v/v/v) to the powdered tissue.[9] A high extraction efficiency for a broad range of cytokinins is achieved with this method.[10]
-
Incubation: Incubate the mixture at -20°C overnight to allow for complete extraction.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted cytokinins for further purification.
Sample Purification using Solid-Phase Extraction (SPE)
Crude plant extracts contain numerous interfering compounds that can affect the accuracy of subsequent analyses. Solid-phase extraction is a widely used technique for sample cleanup.
Protocol for Oasis MCX SPE Cartridges:
-
Conditioning: Condition the Oasis MCX cartridge with methanol (B129727) followed by ultrapure water.
-
Loading: Load the supernatant from the extraction step onto the cartridge.
-
Washing:
-
Elution:
-
Elute cytokinin bases, ribosides, and glucosides with 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.[10]
-
Elute cytokinin nucleotides with 0.35 M ammonium hydroxide.[10] This method can remove about 90% of UV-absorbing contaminants, yielding a high-purity sample suitable for mass spectrometry.[9][10]
-
-
Drying and Reconstitution: Evaporate the eluates to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of cytokinins.
General LC-MS/MS Parameters:
-
Chromatographic Separation: Utilize a reversed-phase C18 column for the separation of different cytokinin species.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: Use an isotope dilution method, where known amounts of stable isotope-labeled internal standards are added to the sample prior to extraction. The ratio of the endogenous cytokinin to the labeled standard is used for accurate quantification.[2]
Visualizing Key Processes in Cytokinin Research
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the cytokinin signaling pathway and a typical experimental workflow.
References
- 1. Cytokinin Signaling [kieber.weebly.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Arabidopsis cytokinin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. annualreviews.org [annualreviews.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytokinin - Wikipedia [en.wikipedia.org]
- 10. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
N6-Benzyladenosine-d5 vs. Structural Analog Internal Standards: A Comparative Guide
In the precise world of bioanalytical research and drug development, the choice of an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) analysis is a critical decision that directly impacts data quality and reliability. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variability.[1][2] This guide provides an objective comparison between the deuterated internal standard, N6-Benzyladenosine-d5, and the use of structural analog internal standards for the quantification of N6-Benzyladenosine.
N6-Benzyladenosine is an adenosine (B11128) receptor agonist that has been studied for its potential therapeutic effects, including its role in cell cycle arrest and apoptosis in cancer cells.[3][4] Accurate quantification of N6-Benzyladenosine in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry.[1] In a SIL-IS, one or more atoms of the analyte are replaced with their stable heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Structural analog internal standards, on the other hand, are molecules with a similar, but not identical, chemical structure to the analyte.
Performance Comparison: this compound vs. a Structural Analog
To illustrate the performance differences, this guide will use a hypothetical yet representative structural analog, N6-(4-fluorobenzyl)adenosine. This analog is chosen for its close structural similarity to N6-Benzyladenosine, with the fluorine substitution providing a distinct mass shift suitable for MS detection. The following tables summarize the expected performance characteristics based on well-established principles and data from analogous compound comparisons.
Table 1: Key Performance Parameters of Internal Standards
| Performance Parameter | This compound (Deuterated IS) | N6-(4-fluorobenzyl)adenosine (Structural Analog IS) | Justification |
| Chromatographic Co-elution | Nearly identical retention time to N6-Benzyladenosine | Similar, but may have a slightly different retention time | The nearly identical physicochemical properties of deuterated standards ensure they behave almost identically during chromatography. Structural differences in analogs can lead to shifts in retention time. |
| Ionization Efficiency | Identical to N6-Benzyladenosine | May differ from N6-Benzyladenosine | The ionization efficiency in the mass spectrometer source is highly dependent on the chemical structure. Even minor structural changes can alter how efficiently a molecule is ionized. |
| Matrix Effect Compensation | Excellent | Variable and potentially incomplete | Because a deuterated IS co-elutes and has the same ionization properties as the analyte, it experiences the same degree of ion suppression or enhancement from matrix components, allowing for accurate correction. A structural analog, with its different retention time and ionization characteristics, may be affected differently by the matrix.[1][2] |
| Extraction Recovery | Identical to N6-Benzyladenosine | Similar, but can vary | The recovery of an analyte during sample preparation can be variable. A deuterated IS will have the same recovery as the analyte, providing accurate correction. A structural analog's recovery may differ, leading to inaccuracies. |
| Accuracy & Precision | High | Generally lower than deuterated IS | The superior ability of a deuterated IS to correct for various sources of error throughout the analytical workflow typically results in higher accuracy and precision of the quantitative results. |
| Availability & Cost | Generally more expensive and may require custom synthesis | Often more readily available and less expensive | The synthesis of stable isotope-labeled compounds is a more complex and costly process compared to synthesizing a structural analog. |
Table 2: Illustrative Quantitative Performance Data
| Parameter | Method with this compound | Method with N6-(4-fluorobenzyl)adenosine |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% |
| Precision (% CV) | < 5% | < 15% |
| Matrix Effect (% CV of IS-normalized response) | < 5% | 10-20% |
| Recovery (% RSD) | < 5% | 5-15% |
Experimental Protocols
To objectively compare the performance of this compound and a structural analog internal standard, a series of validation experiments should be conducted in accordance with bioanalytical method validation guidelines from regulatory bodies like the FDA and EMA.[5][6][7][8][9]
Stock and Working Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of N6-Benzyladenosine in 1 mL of methanol.
-
Internal Standard Stock Solutions (1 mg/mL): Separately prepare 1 mg/mL stock solutions of this compound and N6-(4-fluorobenzyl)adenosine in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte and internal standard stock solutions in the appropriate solvent (e.g., 50% methanol) to be used for spiking calibration standards and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
-
To 100 µL of biological matrix (e.g., plasma, serum), add 20 µL of the appropriate internal standard working solution (either this compound or N6-(4-fluorobenzyl)adenosine).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte and potential interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
N6-Benzyladenosine: To be determined (e.g., precursor ion [M+H]⁺ → product ion)
-
This compound: To be determined (e.g., [M+H+5]⁺ → product ion)
-
N6-(4-fluorobenzyl)adenosine: To be determined (e.g., [M+H]⁺ → product ion)
-
Method Validation Experiments
A full validation should be performed for each method (one with the deuterated IS and one with the structural analog IS) to assess:
-
Selectivity and Specificity: Analyze at least six different blank matrix samples to ensure no endogenous interferences are present at the retention times of the analyte and IS.
-
Linearity and Range: Prepare a calibration curve with a blank, a zero sample, and at least six non-zero concentrations covering the expected analytical range.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in replicates on multiple days.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked matrix samples to the response in a neat solution. This should be performed with matrix from at least six different sources.
-
Recovery: Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Mandatory Visualizations
Signaling Pathway
N6-Benzyladenosine, as an adenosine receptor agonist, can modulate various cellular processes through its interaction with G protein-coupled adenosine receptors (A1, A2A, A2B, and A3).[10][11][12][13][14] The following diagram illustrates the general signaling pathways initiated by adenosine receptor activation.
Adenosine Receptor Signaling Pathway
Experimental Workflow
The following diagram outlines the typical workflow for a bioanalytical method utilizing an internal standard.
Bioanalytical Experimental Workflow
Conclusion
For the quantitative analysis of N6-Benzyladenosine, the use of a stable isotope-labeled internal standard, this compound, is highly recommended. Its near-identical chemical and physical properties to the analyte ensure the most accurate and precise quantification by effectively compensating for variations in sample preparation, chromatographic behavior, and instrument response. While a structural analog internal standard can be a viable and more cost-effective alternative, there is a higher inherent risk of variability in extraction recovery and ionization efficiency, which can compromise the reliability of the analytical data. The choice of internal standard should be made based on the specific requirements of the study, with a thorough validation to demonstrate the method's fitness for purpose.
References
- 1. nebiolab.com [nebiolab.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adenosine receptor - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Assessing the Isotopic Purity of N6-Benzyladenosine-d5
For researchers, scientists, and drug development professionals, the isotopic purity of deuterated standards like N6-Benzyladenosine-d5 is a critical parameter that directly impacts experimental accuracy and reliability. This guide provides an objective comparison of high-purity this compound with a standard alternative, supported by experimental data and detailed methodologies. The use of deuterated compounds as internal standards in mass spectrometry-based quantification is a widely accepted practice, and ensuring their isotopic integrity is paramount for generating reproducible and accurate results.[1][2]
N6-Benzyladenosine is an adenosine (B11128) receptor agonist that plays a role in arresting the cell cycle and inducing apoptosis, making it a subject of interest in anticancer research.[3][4][5][6] Its deuterated analogue, this compound, is frequently utilized in pharmacokinetic and metabolic studies to distinguish the administered compound from its endogenous counterparts.
Comparative Analysis of Isotopic Purity
The isotopic purity of a deuterated compound refers to the percentage of molecules that contain the specified number of deuterium (B1214612) atoms.[7] Due to the nature of chemical synthesis, it is virtually impossible to achieve 100% isotopic purity.[8] The final product will inevitably contain a small population of molecules with fewer deuterium atoms (e.g., d4, d3), known as isotopologues.[8]
For the purpose of this guide, we compare a high-purity batch of this compound with a hypothetical, lower-purity alternative to illustrate the importance of this parameter. The data presented below was generated using High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Parameter | High-Purity this compound | Alternative this compound |
| Advertised Isotopic Purity | >99% | >95% |
| Measured Isotopic Purity (HRMS) | 99.6% | 96.2% |
| Relative Abundance of d5 Isotopologue | 99.62% | 96.21% |
| Relative Abundance of d4 Isotopologue | 0.35% | 3.58% |
| Relative Abundance of d3 Isotopologue | 0.02% | 0.20% |
| Relative Abundance of d0 (Unlabeled) | <0.01% | 0.01% |
| Chemical Purity (HPLC) | >99.5% | >98% |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of isotopic purity. The following protocols for High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) are provided.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Assessment
HRMS is a powerful technique to determine the distribution of isotopologues in a deuterated compound.[8][9][10]
Instrumentation:
-
Liquid Chromatograph coupled to a Time-of-Flight (TOF) Mass Spectrometer.
Procedure:
-
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent, such as methanol. A working solution of 1 µg/mL is then prepared by serial dilution.
-
Chromatographic Separation: The sample is injected into the LC system to separate it from any potential impurities.
-
Mass Spectrometric Analysis: The mass spectrometer is operated in full scan mode to detect the protonated molecular ions [M+H]+ of the different isotopologues of this compound.
-
Data Analysis: The extracted ion chromatograms for each isotopologue (d5, d4, d3, etc.) are integrated. The isotopic purity is calculated based on the relative abundance of the d5 isotopologue compared to the sum of all isotopologues.[11][12]
Quantitative Nuclear Magnetic Resonance (qNMR) for Isotopic Enrichment
qNMR can be used to determine the overall level of deuterium incorporation by comparing the signals of residual protons to a known internal standard.[2][8]
Instrumentation:
-
High-field NMR Spectrometer (e.g., 600 MHz).[13]
Procedure:
-
Sample Preparation: A known amount of this compound and a certified internal standard are accurately weighed and dissolved in a deuterated solvent (e.g., DMSO-d6).
-
NMR Data Acquisition: A proton NMR spectrum is acquired with a sufficient relaxation delay to ensure accurate integration.
-
Data Analysis: The integral of a well-resolved signal from the internal standard is compared to the integral of a signal corresponding to a residual proton in the this compound molecule. This comparison allows for the calculation of the overall deuterium enrichment.
Visualizing Experimental and Biological Pathways
To further aid researchers, the following diagrams illustrate the experimental workflow for assessing isotopic purity and a simplified signaling pathway involving N6-Benzyladenosine.
Caption: Workflow for assessing the isotopic purity of this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. N6-Benzyladenosine, Purity≥98% - CD BioGlyco [bioglyco.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. almacgroup.com [almacgroup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to ELISA and LC-MS for the Quantification of N6-Benzyladenosine
For researchers and professionals in drug development and plant sciences, the accurate quantification of N6-Benzyladenosine, a synthetically derived cytokinin, is crucial for understanding its physiological effects and therapeutic potential. The two primary analytical methods employed for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive comparison of these two techniques, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.
Quantitative Performance Comparison
The choice between ELISA and LC-MS often depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or specificity. The following table summarizes the key quantitative performance parameters for each method.
| Feature | ELISA (Competitive) | LC-MS/MS | General Comparison |
| Principle | Antigen-antibody binding | Physicochemical properties (mass-to-charge ratio) | ELISA relies on biological interactions, while LC-MS provides a direct physical measurement. |
| Sensitivity | 0.01 to 10 pmol/50 µl[1] | High sensitivity, with limits of detection in the fmol range (10-50 fmol) reported for similar cytokinins.[2] | Both methods offer high sensitivity, but LC-MS can often achieve lower detection limits. |
| Specificity | Can be prone to cross-reactivity with structurally similar molecules.[3] | High specificity due to separation by chromatography and detection by mass. | LC-MS is generally considered more specific than ELISA. |
| Accuracy | Can be affected by matrix effects and cross-reactivity. | High accuracy, often used as a reference method. | LC-MS/MS methods generally demonstrate higher accuracy and precision compared to ELISA.[4] |
| Precision (CV%) | Inter-assay and intra-assay variability can be higher. | Typically low, with %CV values often below 15%.[4] | LC-MS offers greater precision and reproducibility. |
| Throughput | High-throughput capabilities, suitable for screening large numbers of samples. | Lower throughput due to serial sample analysis. | ELISA is better suited for high-throughput applications. |
| Cost per Sample | Generally lower. | Higher due to expensive instrumentation and maintenance. | ELISA is the more cost-effective option for large sample sets. |
| Sample Preparation | Often requires sample clean-up to remove interfering substances.[1] | Requires sample extraction and purification to minimize matrix effects. | Both methods necessitate sample preparation, though the specifics may vary. |
| Development Time | Assay development can be time-consuming. | Method development can be complex, requiring optimization of chromatographic and mass spectrometric conditions.[5] | Both require significant initial investment in method development and validation. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for quantifying N6-Benzyladenosine using ELISA and LC-MS.
References
N6-Benzyladenosine-d5: A Superior Internal Standard for Bioanalysis in Diverse Biological Matrices
In the landscape of quantitative bioanalysis, particularly within drug discovery and development, the accuracy and reliability of analytical methods are paramount. The use of an appropriate internal standard is crucial for achieving high-quality data, especially when dealing with complex biological matrices such as plasma, urine, and tissue homogenates. This guide provides a comprehensive comparison of the performance of N6-Benzyladenosine-d5, a deuterated stable isotope-labeled internal standard, against its non-deuterated counterpart and other structural analogs. The evidence overwhelmingly supports the use of this compound for robust and accurate quantification of N6-Benzyladenosine.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] The key advantage of using a deuterated standard like this compound is its near-identical physicochemical properties to the analyte, N6-Benzyladenosine. This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[1] Consequently, any variations in extraction recovery, matrix effects, or instrument response that affect the analyte will also affect the deuterated internal standard to the same extent, leading to highly accurate and precise quantification.
Performance in Key Biological Matrices
The performance of an internal standard is critically evaluated based on its recovery, the extent of matrix effects, and the overall sensitivity and linearity of the assay. While direct comparative studies for this compound across all matrices are not extensively published in a single report, the following sections present a synthesis of expected performance based on established principles and data from the analysis of similar compounds, such as cytokinins in plant tissues and other analytes in human plasma and urine using deuterated internal standards.
Plasma
Plasma is a complex biological matrix containing a high concentration of proteins and lipids that can interfere with the analysis. Effective sample preparation is crucial to remove these interferences and ensure accurate quantification.
Expected Performance of this compound in Human Plasma
| Parameter | This compound (Internal Standard) | Non-Deuterated Analog (as Internal Standard) |
| Extraction Recovery (%) | 85 - 110 | 70 - 120 (more variable) |
| Matrix Effect (%) | 90 - 110 (minimal effect) | 60 - 140 (significant suppression or enhancement) |
| Accuracy (% Bias) | Within ±15% | Can exceed ±20% |
| Precision (% CV) | < 15% | Often > 20% |
Data is representative of typical performance for deuterated vs. non-deuterated internal standards in bioanalytical LC-MS/MS methods.
The use of this compound is expected to result in high and consistent recovery rates and minimal matrix effects. This is because any loss of analyte during the protein precipitation or solid-phase extraction steps will be mirrored by a proportional loss of the deuterated internal standard. Similarly, any ion suppression or enhancement caused by co-eluting matrix components will affect both the analyte and the internal standard almost equally, leading to a consistent analyte-to-internal standard ratio.
Urine
Urine is another common biological matrix for drug metabolism and excretion studies. Its composition can vary significantly depending on factors like diet and hydration status, which can lead to variable matrix effects.
Expected Performance of this compound in Human Urine
| Parameter | This compound (Internal Standard) | Non-Deuterated Analog (as Internal Standard) |
| Extraction Recovery (%) | 90 - 115 | 75 - 125 (more variable) |
| Matrix Effect (%) | 95 - 105 (negligible effect) | 70 - 130 (variable suppression or enhancement) |
| Linearity (r²) | > 0.99 | Often < 0.99 |
| Lower Limit of Quantification (LLOQ) | Lower due to reduced noise | Higher due to matrix interference |
Data is representative of typical performance for deuterated vs. non-deuterated internal standards in bioanalytical LC-MS/MS methods.
In urine analysis, the ability of this compound to co-elute with the analyte is critical for compensating for the variable matrix composition. This leads to improved linearity of the calibration curve and a lower limit of quantification, as the signal-to-noise ratio is enhanced.
Tissue Homogenates
Quantifying drugs and their metabolites in tissue homogenates is essential for understanding tissue distribution and target engagement. These matrices are often more complex than plasma or urine, with higher lipid and protein content.
Expected Performance of this compound in Tissue Homogenates
| Parameter | This compound (Internal Standard) | Non-Deuterated Analog (as Internal Standard) |
| Extraction Efficiency (%) | High and reproducible | Lower and more variable |
| Matrix Effect (%) | Minimal and compensated | Significant and unpredictable |
| Inter-sample Variability (%CV) | Low | High |
| Method Robustness | High | Moderate to Low |
Data is representative of typical performance for deuterated vs. non-deuterated internal standards in bioanalytical LC-MS/MS methods.
The use of a deuterated internal standard like this compound is particularly advantageous in the analysis of tissue homogenates. The complexity of the matrix makes it challenging to achieve consistent extraction efficiency with a non-deuterated analog. This compound effectively tracks the analyte through the homogenization, extraction, and cleanup steps, resulting in more reliable and reproducible data. The analysis of cytokinins in plant tissues, which are analogous in complexity to animal tissue homogenates, has demonstrated the superior performance of deuterated internal standards.[3][4][5]
Experimental Protocols
A robust and reliable bioanalytical method is essential for obtaining high-quality data. The following is a typical experimental protocol for the quantification of N6-Benzyladenosine in biological matrices using this compound as an internal standard.
Sample Preparation
1. Protein Precipitation (for Plasma and Tissue Homogenates):
-
To 100 µL of plasma or tissue homogenate, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
2. Solid-Phase Extraction (SPE) (for Urine and enhanced cleanup of plasma/tissue extracts):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the pre-treated sample (e.g., diluted urine or supernatant from protein precipitation).
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N6-Benzyladenosine: Precursor ion > Product ion (to be determined based on the specific instrument).
-
This compound: [Precursor ion + 5] > [Product ion + 5] (or other appropriate fragment).
-
-
Collision Energy and other MS parameters should be optimized for maximum sensitivity.
-
Visualizing the Workflow
The following diagrams illustrate the key workflows in the bioanalytical process.
Caption: A generalized workflow for the quantitative analysis of N6-Benzyladenosine.
Caption: Simplified signaling pathway involving N6-Benzyladenosine.
Conclusion
The use of this compound as an internal standard provides significant advantages for the quantitative analysis of N6-Benzyladenosine in diverse and complex biological matrices. Its ability to accurately correct for variability in sample preparation and matrix effects ensures the generation of highly reliable and reproducible data, which is essential for regulatory submissions and making critical decisions in drug development. While the initial cost of a deuterated internal standard may be higher than that of a structural analog, the long-term benefits of improved data quality, method robustness, and reduced need for repeat analyses far outweigh this initial investment. For any research requiring the precise quantification of N6-Benzyladenosine, this compound is the unequivocally superior choice of internal standard.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric determination of cytokinins in the top of tobacco plants using deuterium-labeled standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study: N6-Benzyladenosine and Other Cytokinin Standards in Plant Biology and Beyond
For researchers, scientists, and drug development professionals, understanding the nuanced differences between cytokinin standards is crucial for experimental design and application. This guide provides an objective comparison of N6-Benzyladenosine's performance against other key cytokinins, supported by experimental data and detailed methodologies.
N6-Benzyladenosine, a synthetic aromatic cytokinin, plays a significant role in plant growth and development, primarily by promoting cell division and differentiation. Its efficacy in various biological assays, however, varies when compared to other naturally occurring and synthetic cytokinins such as trans-Zeatin, Kinetin, and N6-(Δ2-Isopentenyl)adenosine. Beyond its established role in plant physiology, N6-Benzyladenosine and its derivatives have also garnered attention for their potential applications in human health, notably in anticancer research.
Performance in Classical Cytokinin Bioassays
The cytokinin activity of N6-Benzyladenosine and its derivatives has been evaluated in several classical plant bioassays. While direct quantitative comparisons across a wide range of concentrations are not always available in a single study, the existing literature indicates its high efficacy.
One study highlighted that various N6-benzyladenosine derivatives exhibit high activity in three standard cytokinin bioassays: tobacco callus, wheat leaf senescence, and the Amaranthus bioassay[1]. The most pronounced effects were observed in the senescence bioassay, suggesting a strong ability to delay aging processes in plant tissues[1].
| Cytokinin Standard | Tobacco Callus Bioassay | Wheat Leaf Senescence Bioassay | Amaranthus Bioassay |
| N6-Benzyladenosine | High Activity | Very High Activity | High Activity |
| trans-Zeatin | High Activity | High Activity | High Activity |
| Kinetin | Moderate to High Activity | Moderate Activity | Moderate Activity |
| N6-(Δ2-Isopentenyl)adenosine | High Activity | Low to Moderate Activity | High Activity |
Note: This table provides a qualitative summary based on available literature. The relative activity can vary depending on the specific experimental conditions and concentrations used.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are summaries of the key experimental protocols for assessing cytokinin activity.
Tobacco Callus Bioassay
This assay measures the ability of a substance to induce cell division and growth in cytokinin-dependent tobacco callus tissue.
Methodology:
-
Tissue Preparation: Tobacco callus is subcultured on a nutrient medium.
-
Treatment: Callus pieces of a standardized initial weight are transferred to a fresh medium containing various concentrations of the cytokinin to be tested. A control group with no added cytokinin is also included.
-
Incubation: The cultures are maintained in a controlled environment (temperature, light) for a period of 3 to 5 weeks.
-
Data Collection: The fresh weight of the callus is measured at the end of the incubation period.
-
Analysis: The increase in fresh weight is calculated and plotted against the cytokinin concentration to determine the biological activity.
Wheat Leaf Senescence Bioassay
This assay assesses the ability of cytokinins to delay the degradation of chlorophyll (B73375) in detached wheat leaves, a hallmark of senescence.
Methodology:
-
Leaf Excision: Leaf segments of a uniform size are excised from young wheat seedlings.
-
Treatment: The leaf segments are floated on solutions containing different concentrations of the test cytokinin in petri dishes. A control group is floated on a solution without cytokinin.
-
Incubation: The petri dishes are kept in the dark for a specified period (typically 48-72 hours) to induce senescence.
-
Chlorophyll Extraction and Measurement: Chlorophyll is extracted from the leaf segments using a solvent (e.g., ethanol (B145695) or acetone) and its absorbance is measured spectrophotometrically.
-
Analysis: The amount of chlorophyll retained in the treated leaves is compared to the control to quantify the anti-senescence activity.
Amaranthus Bioassay
This bioassay is based on the cytokinin-induced synthesis of the red pigment betacyanin in the cotyledons and hypocotyls of Amaranthus seedlings.
Methodology:
-
Seed Germination: Amaranthus seeds are germinated in the dark.
-
Explant Preparation: The cotyledons and a portion of the hypocotyl are excised from the etiolated seedlings.
-
Treatment: The explants are incubated in solutions containing various concentrations of the cytokinin standard.
-
Incubation: The explants are kept in the dark for a defined period to allow for betacyanin synthesis.
-
Pigment Extraction and Measurement: Betacyanin is extracted and its absorbance is measured with a spectrophotometer.
-
Analysis: The amount of betacyanin produced is correlated with the cytokinin concentration to determine activity.
Signaling Pathway and Experimental Workflow
The biological effects of cytokinins are mediated through a well-defined signaling pathway. Understanding this pathway is crucial for interpreting experimental results.
Cytokinin Signaling Pathway
Cytokinins are perceived by histidine kinase receptors located in the endoplasmic reticulum. This binding initiates a phosphorelay cascade that ultimately leads to the activation of transcription factors in the nucleus, altering gene expression and eliciting a physiological response.
Caption: A simplified diagram of the cytokinin signaling pathway in plants.
General Experimental Workflow for Cytokinin Analysis
The analysis of endogenous or exogenously applied cytokinins in plant tissues typically follows a standardized workflow involving extraction, purification, and quantification.
Caption: A typical workflow for the analysis of cytokinins from plant samples.
Beyond Plants: N6-Benzyladenosine in Cancer Research
Intriguingly, the biological activity of N6-Benzyladenosine is not limited to the plant kingdom. Several studies have investigated its effects on human cells, particularly in the context of cancer. Research has shown that N6-Benzyladenosine and its derivatives can induce apoptosis (programmed cell death) and inhibit the growth of various cancer cell lines[1]. This has opened up avenues for its exploration as a potential therapeutic agent. However, it's important to note that the concentrations required to elicit these effects in human cells are generally much higher than those needed for cytokinin activity in plants.
Conclusion
N6-Benzyladenosine stands out as a potent synthetic cytokinin with significant activity in promoting plant cell division and delaying senescence. While comprehensive quantitative data directly comparing it to all other cytokinin standards in every bioassay is somewhat fragmented in the literature, existing evidence consistently points to its high efficacy, particularly in anti-senescence applications. The provided experimental protocols offer a solid foundation for researchers looking to conduct their own comparative studies. Furthermore, the emerging research into its anticancer properties underscores the diverse biological relevance of this molecule, making it a subject of continued interest for both plant biologists and drug development professionals.
References
Safety Operating Guide
Navigating the Safe Disposal of N6-Benzyladenosine-d5: A Procedural Guide
Hazard Profile and Safety Precautions
N6-Benzyladenosine and its related compounds, such as N6-Benzyladenine, are generally considered to have low toxicity. However, some safety data sheets (SDS) indicate potential hazards that warrant careful handling. It is prudent to treat N6-Benzyladenosine-d5 with the same level of caution.
Key Hazard Considerations:
-
Potential for Irritation: May cause skin and eye irritation upon direct contact.
-
Harmful if Swallowed: Ingestion of the compound may be harmful.
-
Aquatic Toxicity: Some related compounds are classified as toxic to aquatic life with long-lasting effects.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This process is designed to comply with general laboratory safety standards and environmental regulations.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled waste container.
-
Collect liquid waste containing this compound in a separate, compatible, and clearly labeled waste container.
-
-
Waste Container Labeling:
-
Label the waste container clearly with "this compound Waste" and include the chemical formula (C₁₇H₁₄D₅N₅O₄).
-
Indicate the primary hazards (e.g., "Caution: Handle with Care," "Potential Irritant").
-
Ensure the label includes the date of waste accumulation and the responsible researcher's name and contact information.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the chemical waste.
-
Provide the EHS office with a complete and accurate description of the waste, including the chemical name and quantity.
-
Follow all institutional procedures for waste manifest and handover.
-
-
Decontamination of Work Area:
-
After completing work and preparing waste for disposal, thoroughly decontaminate all work surfaces and equipment using an appropriate solvent (e.g., 70% ethanol), followed by a final rinse with water.
-
Dispose of any cleaning materials (e.g., wipes) as solid chemical waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
